molecular formula C12H15NO3S B064374 N-Acetyl-S-benzyl-D-cysteine CAS No. 161512-71-6

N-Acetyl-S-benzyl-D-cysteine

Número de catálogo: B064374
Número CAS: 161512-71-6
Peso molecular: 253.32 g/mol
Clave InChI: BJUXDERNWYKSIQ-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl-S-benzyl-D-cysteine is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357507
Record name N-Acetyl-S-benzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161512-71-6
Record name N-Acetyl-S-benzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-S-benzyl-D-cysteine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of N-Acetyl-S-benzyl-D-cysteine. The information is curated to support research, discovery, and development activities involving this cysteine derivative.

Chemical Structure and Identification

This compound is a derivative of the amino acid D-cysteine, characterized by an N-acetylation of the amino group and S-benzylation of the thiol group.

Table 1: Structural and Identification Data for this compound and its Isomers

IdentifierThis compoundN-Acetyl-S-benzyl-L-cysteineN-Acetyl-S-benzyl-DL-cysteine
IUPAC Name (2S)-2-acetamido-3-(benzylsulfanyl)propanoic acid(2R)-2-acetamido-3-(benzylsulfanyl)propanoic acid[1]2-acetamido-3-(benzylsulfanyl)propanoic acid
Synonyms -Benzylmercapturic acid, S-Benzyl-N-acetyl-L-cysteine[1]DL-Benzylmercapturic Acid
Molecular Formula C₁₂H₁₅NO₃SC₁₂H₁₅NO₃S[1]C₁₂H₁₅NO₃S
SMILES CC(=O)N--INVALID-LINK--C(=O)OCC(=O)N--INVALID-LINK--C(=O)O[1]CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
InChI Key BJUXDERNWYKSIQ-SFHVURJKSA-NBJUXDERNWYKSIQ-NSHDSACASA-N[1]BJUXDERNWYKSIQ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data for N-Acetyl-S-benzyl-cysteine Isomers

PropertyThis compoundN-Acetyl-S-benzyl-L-cysteineN-Acetyl-S-benzyl-DL-cysteine
Molecular Weight 253.32 g/mol 253.32 g/mol [1]253.32 g/mol
Melting Point Not available142-144 °C (for a deuterated form)[2]Not available
Solubility No specific data available. Likely exhibits slight solubility in DMSO and methanol (B129727) based on its L-isomer.Slightly soluble in DMSO and Methanol (for a deuterated form).[2][3]Not available
pKa (predicted) Not availableNot availableNot available

Note: Experimental data for the D-isomer is limited. Properties of the related compound N-acetyl-L-cysteine (NAC) are provided for reference in Table 3.

Table 3: Solubility of N-acetyl-L-cysteine (NAC) in Common Solvents

SolventSolubility
Water179.5 g/L, 50 mg/mL[4], 100 mg/mL (with heating)
PBS (pH 7.2)~30 mg/mL[5]
Ethanol~50 mg/mL[5]
DMSO~50 mg/mL[5][6], 60 mg/mL[7]
Dimethyl formamide~50 mg/mL[5]

Experimental Protocols

General Synthesis Strategy for S-Aryl-Cysteine Derivatives

Synthesis_Workflow D_Cysteine D-Cysteine N_Acetyl_D_Cysteine N-Acetyl-D-cysteine D_Cysteine->N_Acetyl_D_Cysteine Acetylation (Acetic Anhydride) Target_Molecule This compound N_Acetyl_D_Cysteine->Target_Molecule S-Alkylation Benzyl_Halide Benzyl (B1604629) Halide (e.g., Benzyl Bromide) Benzyl_Halide->Target_Molecule Base Base (e.g., NaOH) Base->Target_Molecule

Caption: General workflow for the synthesis of this compound.

A detailed, adaptable protocol for the N-acetylation of L-cysteine is described in the literature, which could be applied to D-cysteine.[2] The subsequent S-benzylation would proceed via a nucleophilic substitution reaction. Stereochemical integrity at the alpha-carbon is a critical consideration during this process.

Analytical Methodology: HPLC-MS for Mercapturic Acids

The analysis of N-Acetyl-S-benzyl-cysteine isomers can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a common method for the determination of mercapturic acids.

Analytical_Workflow Sample Sample containing This compound SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Sample->SPE Sample Preparation HPLC Reversed-Phase HPLC (e.g., C18 column) SPE->HPLC Injection MS Mass Spectrometry (e.g., ESI-MS/MS) HPLC->MS Elution Data_Analysis Data Analysis and Quantification MS->Data_Analysis Detection

Caption: A typical analytical workflow for the quantification of mercapturic acids.

Key Experimental Parameters (based on methods for S-benzylmercapturic acid):

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration.

  • Chromatography: Reversed-phase HPLC with a C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides high sensitivity and selectivity for detection and quantification.

Biological Context and Potential Signaling Pathways

L-Isomer as a Biomarker

N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid (SBMA), is a well-established urinary biomarker for exposure to toluene.

Toluene_Metabolism Toluene Toluene Exposure Metabolism Hepatic Metabolism (Cytochrome P450) Toluene->Metabolism GSH_Conjugation Glutathione (B108866) (GSH) Conjugation Metabolism->GSH_Conjugation Further_Metabolism Enzymatic Processing GSH_Conjugation->Further_Metabolism SBMA S-Benzylmercapturic Acid (SBMA) (N-Acetyl-S-benzyl-L-cysteine) Further_Metabolism->SBMA Excretion Urinary Excretion SBMA->Excretion

Caption: Metabolic pathway leading to the formation of S-benzylmercapturic acid.

Potential Role of the D-Isomer

The biological role of this compound is not well-defined. However, the metabolism of D-amino acids in mammals is primarily carried out by the flavoenzyme D-amino acid oxidase (DAO).[8] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[8] While DAO is most active towards neutral D-amino acids, its activity on N-acetylated D-amino acids is not extensively documented. One study indicated that N-acetyl-L-cysteine (L-NAC) does not affect human DAAO activity.[3] In some organisms like yeast, N-acetylation of D-amino acids by D-amino acid-N-acetyltransferase serves as a detoxification mechanism.[9]

Inferred Signaling Effects from N-acetyl-L-cysteine (NAC)

N-acetyl-L-cysteine (NAC) is a widely studied antioxidant and precursor to glutathione (GSH). Its effects on cellular signaling are extensive and may provide insights into the potential activities of its derivatives. NAC has been shown to impact several key signaling pathways:

  • Redox Signaling: By replenishing intracellular GSH, NAC directly influences the cellular redox state, which can modulate the activity of redox-sensitive proteins and transcription factors.

  • Inflammatory Pathways: NAC can inhibit the activation of NF-κB, a key transcription factor in inflammatory responses.[10]

  • Apoptosis: NAC can modulate apoptosis through the mitochondria-dependent pathway.[11]

  • Cell Growth and Proliferation: NAC has been shown to affect pathways such as the RAS-ERK and AKT signaling cascades.[12][13][14]

NAC_Signaling_Influence NAC N-Acetyl-L-cysteine (NAC) GSH Increased Glutathione (GSH) NAC->GSH Redox Altered Cellular Redox State GSH->Redox NFkB NF-κB Pathway Redox->NFkB Inhibition Apoptosis Mitochondrial Apoptosis Pathway Redox->Apoptosis Modulation Growth_Signaling Growth Factor Signaling (e.g., RAS-ERK, AKT) Redox->Growth_Signaling Modulation

Caption: Simplified overview of N-acetyl-L-cysteine's influence on key cellular signaling pathways.

It is important to note that the direct applicability of these pathways to this compound requires experimental validation, as the S-benzyl group and the D-configuration may significantly alter its biological activity and metabolic fate.

Conclusion

This compound is a chiral molecule with well-defined structural characteristics. While its physicochemical and biological properties are not as extensively studied as its L-isomer, this guide provides a foundational understanding based on available data and logical inferences from related compounds. Further research is warranted to fully elucidate the specific synthesis protocols, quantitative properties, and unique biological functions of this D-amino acid derivative, which may hold potential for novel applications in drug development and biomedical research.

References

Synthesis of N-Acetyl-S-benzyl-D-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-S-benzyl-D-cysteine, a derivative of the amino acid D-cysteine. The document outlines two primary synthetic pathways, furnishing detailed, step-by-step experimental protocols for each approach. Quantitative data expectations are summarized in tabular format for clarity and comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visually represent the chemical transformations and experimental workflows, offering an intuitive understanding of the synthesis process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and amino acid chemistry.

Introduction

This compound is a modified amino acid that holds significance in various research and development domains, including its use as a building block in peptide synthesis and as a derivative for studying metabolic pathways. Its structure combines the N-acetylation of the amine group of D-cysteine with S-benzylation of the thiol group. This dual modification imparts specific chemical properties that are advantageous in different applications. This guide will explore the two most chemically plausible routes for its synthesis: the S-benzylation of N-acetyl-D-cysteine and the N-acetylation of S-benzyl-D-cysteine.

Synthetic Pathways

Two primary pathways are proposed for the synthesis of this compound. The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: S-benzylation of N-acetyl-D-cysteine

This pathway commences with the readily available N-acetyl-D-cysteine, followed by the introduction of the benzyl (B1604629) group at the sulfur atom. This approach is often favored due to the stability of the N-acetyl group under the conditions required for S-alkylation.

Pathway 2: N-acetylation of S-benzyl-D-cysteine

Alternatively, the synthesis can begin with S-benzyl-D-cysteine, followed by the acetylation of the primary amine. This route is advantageous if S-benzyl-D-cysteine is a more accessible starting material.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthesis pathways. These protocols are based on established chemical principles for analogous reactions.

Pathway 1: Synthesis of this compound via S-benzylation

Step 1: S-benzylation of N-acetyl-D-cysteine

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-acetyl-D-cysteine (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Basification: Add a base, such as sodium hydroxide (B78521) or potassium carbonate (2.2 equivalents), to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Pathway 2: Synthesis of this compound via N-acetylation

Step 1: Synthesis of S-benzyl-D-cysteine

This step involves the S-alkylation of D-cysteine with benzyl bromide.

  • Reaction Setup: To a solution of D-cysteine (1 equivalent) in aqueous sodium hydroxide (2.5 equivalents) at 0-5 °C, add benzyl bromide (1.05 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Isolation:

    • Adjust the pH of the solution to the isoelectric point of S-benzyl-D-cysteine (around pH 5-6) using a suitable acid (e.g., acetic acid or dilute HCl).

    • The product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum.

Step 2: N-acetylation of S-benzyl-D-cysteine

  • Dissolution: Suspend S-benzyl-D-cysteine (1 equivalent) in a mixture of water and a suitable organic solvent like tetrahydrofuran (B95107) (THF).

  • Addition of Acetylating Agent: Cool the suspension in an ice bath and add acetic anhydride (B1165640) (1.2 equivalents) dropwise while maintaining the pH of the solution between 8 and 10 by the concurrent addition of an aqueous base (e.g., 2M NaOH).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

    • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography as described in Pathway 1.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactants and Expected Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
N-acetyl-D-cysteineC5H9NO3S163.19Starting Material (P1)
S-benzyl-D-cysteineC10H13NO2S211.28Starting Material (P2)
Benzyl BromideC7H7Br171.03Reagent
Acetic AnhydrideC4H6O3102.09Reagent
This compoundC12H15NO3S253.32Final Product

P1 denotes Pathway 1, P2 denotes Pathway 2.

Table 2: Expected Physicochemical and Analytical Data

ParameterExpected Value/Technique
Physical State White to off-white solid
Melting Point To be determined
Yield > 80% (typical)
Purity (by HPLC) > 98%
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
Mass Spectrometry (MS) m/z = 254.08 [M+H]⁺
Infrared (IR) Characteristic peaks for C=O, N-H, S-C, O-H

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and experimental workflows.

Signaling Pathway Diagrams

Synthesis_Pathways cluster_pathway1 Pathway 1: S-benzylation cluster_pathway2 Pathway 2: N-acetylation NACD N-acetyl-D-cysteine Thiolate Thiolate Intermediate NACD->Thiolate Base Product1 This compound Thiolate->Product1 Benzyl Bromide SBDC S-benzyl-D-cysteine Product2 This compound SBDC->Product2 Acetic Anhydride

Caption: Chemical transformations for the two synthesis pathways.

Experimental Workflow Diagrams

Experimental_Workflows cluster_workflow1 Workflow for Pathway 1 cluster_workflow2 Workflow for Pathway 2 A1 Dissolve N-acetyl-D-cysteine A2 Add Base A1->A2 A3 Add Benzyl Bromide A2->A3 A4 Reaction (4-6h) A3->A4 A5 Acidify & Extract A4->A5 A6 Purify (Recrystallization/Chromatography) A5->A6 A7 Final Product A6->A7 B1 Synthesize S-benzyl-D-cysteine B2 Dissolve S-benzyl-D-cysteine B1->B2 B3 Add Acetic Anhydride & Base B2->B3 B4 Reaction (2-4h) B3->B4 B5 Acidify & Extract B4->B5 B6 Purify (Recrystallization/Chromatography) B5->B6 B7 Final Product B6->B7

Caption: Step-by-step experimental workflows for each pathway.

Conclusion

This technical guide has detailed two robust and plausible synthetic routes for the preparation of this compound. By providing comprehensive experimental protocols, expected data in a structured format, and clear visual diagrams, this document aims to facilitate the efficient and successful synthesis of this important cysteine derivative for research and development purposes. The choice between the two pathways will ultimately be guided by laboratory-specific factors, including starting material availability and desired scale of production.

An In-depth Technical Guide to the Biological Activity of N-Acetylcysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-Acetyl-S-benzyl-D-cysteine is limited in publicly available scientific literature. Therefore, this guide focuses on the extensively studied and closely related compound, N-acetyl-L-cysteine (NAC) , to provide a comprehensive overview of the anticipated biological activities of N-acetylated cysteine derivatives. It is crucial to note that the stereochemistry (D- vs. L-form) can influence biological effects. For instance, while N-acetyl-L-cysteine serves as a precursor for glutathione (B108866) synthesis, N-acetyl-D-cysteine is reported to act as a direct antioxidant but does not participate in the glutathione metabolic pathway. The biological impact of the S-benzyl group on the D-cysteine derivative remains to be fully elucidated.

Introduction to N-Acetylcysteine (NAC)

N-acetyl-L-cysteine (NAC) is a derivative of the amino acid L-cysteine and has been utilized in clinical practice for decades.[1] It is well-known for its mucolytic properties and as an antidote for acetaminophen (B1664979) poisoning.[1] The primary biological activities of NAC stem from its role as a precursor to L-cysteine, which is a critical component of the major intracellular antioxidant, glutathione (GSH).[2][3] NAC exhibits a multifaceted mechanism of action, including direct antioxidant effects, replenishment of intracellular glutathione stores, and modulation of inflammatory and redox-sensitive signaling pathways.[[“]][5][6]

Mechanisms of Action

The biological effects of NAC are attributed to several key mechanisms:

  • Glutathione Precursor: NAC is readily deacetylated intracellularly to yield L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[7][8] By boosting GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[2]

  • Direct Antioxidant Activity: NAC possesses a thiol (-SH) group that can directly scavenge free radicals, particularly oxygen radicals.[3] However, its direct scavenging activity against major ROS like hydrogen peroxide is considered less significant compared to its role in GSH synthesis.[9] A newer mechanism suggests that NAC-derived cysteine is converted to hydrogen sulfide (B99878) (H₂S) and subsequently to sulfane sulfur species, which are potent antioxidants.[10]

  • Disulfide Bond Reduction: NAC can break disulfide bonds in proteins. This action is the basis for its mucolytic effect, where it reduces the viscosity of mucus by breaking down heavily cross-linked glycoproteins.[11][12] This reducing activity can also restore the function of proteins that have been inactivated by oxidation of their thiol groups.[11]

  • Modulation of Signaling Pathways: NAC has been shown to influence key cellular signaling pathways involved in inflammation and the antioxidant response, most notably the NF-κB and Nrf2 pathways.[5][6]

Glutathione (GSH) Synthesis Pathway

NAC provides the necessary cysteine precursor for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine.[7] This two-step enzymatic process is crucial for maintaining cellular redox homeostasis.

Glutathione Synthesis Pathway cluster_synthesis GSH Synthesis NAC N-Acetyl-L-cysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate L-Glutamate Glutamate->GCL Glycine L-Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSH Glutathione (GSH) GS->GSH gamma_GC->GS

Caption: Glutathione synthesis from NAC. (Within 100 characters)
Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes. NAC has been shown to activate the Nrf2 pathway, contributing to its protective effects.[5][13][14]

Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC N-Acetyl-L-cysteine (NAC) ROS Oxidative Stress (ROS) NAC->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes Activates transcription

Caption: NAC-mediated activation of the Nrf2-ARE pathway. (Within 100 characters)

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various in vitro and in vivo studies on NAC, demonstrating its cytoprotective and antioxidant effects.

Table 1: In Vitro Cytotoxicity and Antioxidant Effects of NAC

Cell LineStressorNAC ConcentrationEffectReference
HepG2Lead Nitrate (30 µg/mL)0.125, 0.25, 0.5 mMDose-dependent increase in cell viability.[15]
HepG2Lead Nitrate (30 µg/mL)0.125, 0.25, 0.5 mMAttenuation of lipid peroxidation (MDA levels).[15]
Rin-5FHigh Glucose/High Palmitic Acid0.06, 0.3 mMMarked enhancement of GSH/GSSG ratio by 20% and 50%, respectively.[16]
Human Dental Pulp CellsPMMA resin extract0.15 wt.% in resin>10-fold increase in relative cell viability at day 7.[17]
HL-60H₂O₂ (11.16 µM)VariousProtective effect against H₂O₂-induced damage.[18]

Table 2: In Vivo Effects of NAC on Biomarkers

ModelConditionNAC DosageBiomarker ChangeReference
Human SubjectsParkinson's & Gaucher DiseaseSingle intravenous doseIncreased blood glutathione redox ratios and brain glutathione concentrations.[19]
Asthenoteratozoospermia MenAsthenoteratozoospermiaNot specifiedSignificant increase in NRF2 gene expression (1.00 ± 0.14 vs. 1.79 ± 0.18).[14]
Asthenoteratozoospermia MenAsthenoteratozoospermiaNot specifiedIncreased Total Antioxidant Capacity (TAC) and decreased Malondialdehyde (MDA) in seminal plasma.[14]
Mouse ModelTraumatic Brain InjuryNot specifiedUpregulation of HO-1 and NQO1 protein and mRNA levels.[20]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of compounds like NAC.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[21][22]

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[15]

  • Treatment: Expose cells to various concentrations of the test compound (e.g., NAC) and/or a stressor for a defined period (e.g., 48 hours).[15] Include untreated and vehicle-only controls.

  • MTT Addition: Add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[22] The reference wavelength should be greater than 650 nm.[22]

Nrf2 Activation Assessment: Western Blotting

This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

Principle: Proteins from cytoplasmic and nuclear fractions of cells are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Nrf2 and loading controls.

Protocol:

  • Cell Treatment: Culture cells (e.g., HepG2) and treat with the test compound for various time points. A known Nrf2 activator (e.g., H₂O₂) can be used as a positive control.[23]

  • Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercially available kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-Actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to determine the relative change in Nrf2 levels in each compartment.[23]

Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Nrf2) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis & Quantification H->I

Caption: General workflow for Western blot analysis. (Within 100 characters)

Conclusion

N-acetyl-L-cysteine is a potent antioxidant with a well-established safety profile and multiple mechanisms of action, primarily centered on the replenishment of intracellular glutathione and the modulation of the Nrf2 signaling pathway. The quantitative data and experimental protocols provided herein offer a robust framework for researchers investigating the biological activities of NAC and other cysteine derivatives. While this guide provides a strong foundation based on the L-isomer, it is imperative for researchers to conduct specific experimental validation for this compound to determine its unique biological and pharmacological profile. Future studies should aim to elucidate the specific effects of the D-chirality and the S-benzyl modification on antioxidant capacity, cellular uptake, and interaction with key signaling pathways.

References

N-Acetyl-S-benzyl-D-cysteine: An In-depth Technical Guide on a Novel Mercapturic Acid Pathway Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-S-benzyl-cysteine, a significant mercapturic acid pathway metabolite, with a special focus on the under-researched D-enantiomer. While the L-form, N-Acetyl-S-benzyl-L-cysteine, is a well-established biomarker for exposure to toluene (B28343) and benzyl (B1604629) chloride, the formation, metabolism, and biological significance of N-Acetyl-S-benzyl-D-cysteine remain largely unexplored. This document delves into the established knowledge of the mercapturic acid pathway, details the analytical methodologies for detection and quantification, presents available quantitative data, and provides detailed experimental protocols for synthesis and analysis. Furthermore, it explores the potential implications of the D-enantiomer in toxicology and drug development, highlighting critical knowledge gaps and future research directions.

Introduction

The mercapturic acid pathway is a critical phase II detoxification route in mammals, responsible for the biotransformation and elimination of a wide range of electrophilic xenobiotics and their reactive metabolites.[1][2] The end products of this pathway, mercapturic acids (N-acetyl-S-substituted-cysteines), are typically water-soluble and readily excreted in urine, serving as valuable biomarkers of exposure to various toxic compounds.[1][2]

One such mercapturic acid, N-Acetyl-S-benzyl-L-cysteine (also known as S-benzylmercapturic acid or L-BMA), is a recognized metabolite of toluene and benzyl chloride.[3][4] Its presence in urine is a reliable indicator of exposure to these common industrial solvents.[5][6] While the biochemistry of the L-enantiomer is well-documented, the existence and role of its stereoisomer, this compound (D-BMA), have been largely overlooked. This guide aims to consolidate the existing knowledge on benzylmercapturic acid, with a specific emphasis on what is known—and what remains to be discovered—about the D-cysteine variant.

The Mercapturic Acid Pathway and the Formation of N-Acetyl-S-benzyl-cysteine

The formation of mercapturic acids is a multi-step enzymatic process that begins with the conjugation of an electrophilic compound with the tripeptide glutathione (B108866) (GSH).[1][2]

Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic (e.g., Benzyl Chloride) GS_Cong Glutathione Conjugate Xenobiotic->GS_Cong GSH Glutathione (GSH) GSH->GS_Cong GST Glutathione S-Transferase (GST) GST->GS_Cong CysGly_Cong Cysteinylglycine Conjugate GS_Cong->CysGly_Cong - γ-Glutamyl GGT γ-Glutamyl- transferase (GGT) GGT->CysGly_Cong Cys_Cong Cysteine Conjugate CysGly_Cong->Cys_Cong - Glycine (B1666218) DP Dipeptidase DP->Cys_Cong Mercapturic_Acid Mercapturic Acid (N-Acetyl-S-benzyl-cysteine) Cys_Cong->Mercapturic_Acid + Acetyl-CoA NAT N-Acetyltransferase (NAT) NAT->Mercapturic_Acid Excretion Urinary Excretion Mercapturic_Acid->Excretion

Figure 1: The Mercapturic Acid Pathway.
Formation of the L-Enantiomer

The biosynthesis of N-Acetyl-S-benzyl-L-cysteine follows the canonical mercapturic acid pathway:

  • Glutathione Conjugation: Benzyl chloride, a reactive electrophile, is conjugated with the sulfhydryl group of L-glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[4] Toluene is first metabolized to a reactive intermediate, which then undergoes conjugation.

  • Degradation of the Glutathione Conjugate: The resulting S-benzyl-glutathione conjugate is sequentially hydrolyzed. First, γ-glutamyltranspeptidase (GGT) removes the γ-glutamyl residue.

  • Subsequently, a dipeptidase cleaves the glycine residue, yielding S-benzyl-L-cysteine.

  • N-Acetylation: Finally, S-benzyl-L-cysteine is N-acetylated by an N-acetyltransferase (NAT) to form N-Acetyl-S-benzyl-L-cysteine, the final mercapturic acid product that is excreted in the urine.

The Enigma of the D-Enantiomer

The formation of this compound via the classical mercapturic acid pathway is considered unlikely due to the high stereoselectivity of the enzymes involved. Specifically, glutathione S-transferases (GSTs) exhibit a strong preference for L-cysteine-containing glutathione. Studies have shown that when L-cysteine in glutathione is replaced by D-cysteine, the resulting analogue has little to no capacity to act as a co-substrate for GSTs.

However, the existence of D-amino acids in mammals is now well-established, and they are known to have distinct biological roles.[7] The metabolism of N-acetyl-D-cysteine has been shown to differ significantly from its L-counterpart; for instance, it is a poor substrate for deacetylation enzymes. This suggests that if this compound is formed in vivo, it may have a longer half-life and different biological effects.

Potential, albeit speculative, pathways for the formation of the D-enantiomer could include:

  • Glutathione-independent conjugation: Direct conjugation of a benzyl intermediate with D-cysteine.

  • Racemization: Enzymatic or non-enzymatic conversion of S-benzyl-L-cysteine to S-benzyl-D-cysteine before or after N-acetylation.

Further research is imperative to elucidate the origin and metabolic fate of this compound.

Quantitative Data

The quantification of N-Acetyl-S-benzyl-L-cysteine in urine is a valuable tool for biomonitoring toluene exposure. No quantitative data for the D-enantiomer in biological samples has been reported in the reviewed literature.

Population Exposure Level Urinary N-Acetyl-S-benzyl-L-cysteine Concentration Reference
Non-exposed (non-smokers)Background< 0.2 µg/L (below detection limit)[6]
Non-exposed (smokers)Background + SmokingDetectable levels, higher than non-smokers
Occupationally ExposedToluene < 1 ppmDetectable[6]
Occupationally ExposedToluene at 15 ppmClearly separates exposed from non-exposed[4]
Printing WorkersToluene exposure0.02 - 43.29 mg/L[1]

Table 1: Urinary Concentrations of N-Acetyl-S-benzyl-L-cysteine in Various Populations.

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLCUrine0.2 µg/L-[6]
GC-MSUrine-0.01 mg/L[1]
HPLC-MS/MSUrine-0.1 ng/mL

Table 2: Performance of Analytical Methods for N-Acetyl-S-benzyl-L-cysteine.

Experimental Protocols

Synthesis of this compound

Materials:

  • D-Cysteine

  • Benzyl chloride

  • Acetic anhydride (B1165640)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • S-Benzylation of D-Cysteine: a. Dissolve D-cysteine in an aqueous solution of NaOH in a round-bottom flask. b. Add benzyl chloride dropwise to the stirring solution at room temperature. c. Heat the mixture to reflux for 2-3 hours. d. Cool the reaction mixture and acidify with HCl to precipitate S-benzyl-D-cysteine. e. Filter the precipitate, wash with cold water, and dry.

  • N-Acetylation of S-benzyl-D-cysteine: a. Suspend the S-benzyl-D-cysteine in water. b. Add acetic anhydride and a solution of NaOH simultaneously, maintaining a slightly alkaline pH. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Acidify the solution with HCl to precipitate this compound. e. Filter the product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water). f. Dry the final product under vacuum.

Characterization: The identity and purity of the synthesized this compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the melting point.

Analysis of N-Acetyl-S-benzyl-cysteine in Urine by HPLC-MS/MS

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Spiking Spike with Internal Standard (e.g., deuterated N-Acetyl-S-benzyl-L-cysteine) Urine_Sample->Spiking SPE Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Spiking->SPE Evaporation Evaporation of Eluent SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Tandem Mass Spectrometry (MRM mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 2: Analytical Workflow for N-Acetyl-S-benzyl-cysteine.

Materials and Reagents:

  • Urine samples

  • N-Acetyl-S-benzyl-L-cysteine standard

  • This compound standard (if available)

  • Deuterated N-Acetyl-S-benzyl-L-cysteine (internal standard)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex. b. To 1 mL of urine, add the internal standard solution. c. Condition an SPE cartridge with methanol followed by water. d. Load the urine sample onto the SPE cartridge. e. Wash the cartridge with water to remove interferences. f. Elute the analyte with methanol. g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in the initial mobile phase.

  • HPLC-MS/MS Analysis: a. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient elution program to separate the analyte from matrix components.
    • Flow rate: e.g., 0.3 mL/min.
    • Injection volume: e.g., 10 µL. b. Mass Spectrometry Conditions:
    • Ionization mode: Electrospray ionization (ESI), positive or negative mode.
    • Detection mode: Multiple Reaction Monitoring (MRM).
    • Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For N-Acetyl-S-benzyl-cysteine, a characteristic neutral loss of 129 Da (the N-acetylcysteine moiety) can be monitored in negative ion mode.

  • Quantification: a. Prepare a calibration curve using standard solutions of N-Acetyl-S-benzyl-L-cysteine (and D-enantiomer if available) of known concentrations. b. Quantify the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Chiral Separation: To separate the L- and D-enantiomers, a chiral stationary phase (CSP) column would be required. The mobile phase composition would need to be optimized for the specific CSP used.

Biological Significance and Future Directions

The biological significance of N-Acetyl-S-benzyl-L-cysteine is primarily as a reliable biomarker of exposure to toluene and benzyl chloride. Its detection and quantification are crucial in occupational and environmental health monitoring.

The role of this compound, however, remains an open question. Given the established biological activities of other D-amino acids, it is plausible that this D-mercapturic acid is not merely an inert byproduct. Potential areas for future research include:

  • Elucidation of Formation Pathways: Investigating whether glutathione-independent pathways or racemization contribute to the in vivo formation of the D-enantiomer.

  • Metabolic Fate: Determining the metabolic pathway and excretion kinetics of this compound.

  • Toxicological and Pharmacological Activity: Assessing the potential toxicity or any beneficial biological effects of the D-enantiomer.

  • Development of Chiral Analytical Methods: Establishing and validating robust analytical methods for the simultaneous quantification of both L- and D-enantiomers in biological matrices.

Conclusion

N-Acetyl-S-benzyl-L-cysteine is a well-characterized and important metabolite in the context of xenobiotic detoxification. In contrast, its D-enantiomer, this compound, represents a significant knowledge gap in the field of mercapturic acid metabolism. This technical guide has summarized the current understanding of both enantiomers, provided practical experimental protocols, and highlighted the critical need for further research into the D-form. A deeper understanding of the formation, fate, and function of D-mercapturic acids could have profound implications for toxicology, drug development, and our overall understanding of xenobiotic metabolism.

References

N-Acetyl-S-benzyl-D-cysteine (CAS 161512-71-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 5, 2025

Abstract

N-Acetyl-S-benzyl-D-cysteine, identified by CAS number 161512-71-6, is a derivative of the amino acid D-cysteine. Primarily, it serves as a crucial building block in peptide synthesis, where the S-benzyl group provides a stable protecting moiety for the thiol functional group of cysteine. While extensive research exists for its L-isomeric counterpart, N-acetyl-L-cysteine (NAC), as a potent antioxidant and mucolytic agent, specific biological activity and mechanistic studies on this compound are notably scarce in publicly available literature. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its established role and methodological considerations in peptide synthesis, and a speculative discussion on its potential biological activities based on the well-documented pharmacology of related N-acetylcysteine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis applications and potential therapeutic exploration of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 161512-71-6
Molecular Formula C₁₂H₁₅NO₃S[1]
Molecular Weight 253.32 g/mol [1]
Appearance White to orange to green powder/crystalline solid
Melting Point 142.0 to 146.0 °C
Purity >98.0% (HPLC)
Synonyms D-Benzylmercapturic Acid, Ac-D-Cys(Bzl)-OH
Storage Temperature Room temperature (Recommended in a cool, dark place, <15°C)

Use in Synthetic Chemistry

The primary and well-established application of this compound is in the field of peptide chemistry. The benzyl (B1604629) group serves as a robust protecting group for the sulfur atom of the cysteine residue during solid-phase or solution-phase peptide synthesis.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The S-benzyl protecting group is notably stable under the acidic conditions typically used for the cleavage of other protecting groups in Fmoc-based SPPS, such as trifluoroacetic acid (TFA). This stability allows for orthogonal protection strategies in the synthesis of complex peptides with multiple disulfide bonds.

General Workflow for Deprotection:

experimental_workflow start S-Benzyl Protected Peptide on Resin tfa_cleavage Treat with TFA cocktail (e.g., TFA/TIS/H₂O) start->tfa_cleavage intermediate_peptide Peptide with S-Benzyl group intact tfa_cleavage->intermediate_peptide hf_cleavage Treat with strong acid (e.g., HF or TFMSA) intermediate_peptide->hf_cleavage final_peptide Fully Deprotected Peptide hf_cleavage->final_peptide purification Purification (e.g., HPLC) final_peptide->purification end Purified Peptide purification->end

Caption: General workflow for the deprotection of S-benzyl protected peptides in SPPS.

Methodology:

  • Standard Cleavage: The peptide, synthesized on a solid support, is treated with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to remove the resin and most other side-chain protecting groups. The S-benzyl group remains largely intact during this step.

  • Strong Acid Cleavage: For the removal of the S-benzyl group, harsher acidic conditions are required. This typically involves treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step is performed in specialized apparatus due to the hazardous nature of these strong acids.

  • Purification: The fully deprotected peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Biological Activity and Mechanism of Action: A Cautious Extrapolation

It is critical to note that there is a lack of direct experimental evidence for the biological activities of this compound. The following discussion is a speculative extrapolation based on the well-characterized pharmacology of N-acetyl-L-cysteine (NAC) and other S-substituted cysteine derivatives. Researchers are strongly advised to validate any of these hypotheses through direct experimentation.

As a derivative of N-acetylcysteine, it is plausible that this compound could exhibit antioxidant and cytoprotective properties, contingent on the in vivo cleavage of the S-benzyl group to release N-acetyl-D-cysteine. The metabolism of S-benzyl-L-cysteine to its corresponding mercapturic acid has been documented, suggesting that enzymatic pathways exist for processing S-benzyl cysteine conjugates[2].

Should N-acetyl-D-cysteine be released, it could potentially participate in several protective pathways analogous to those of NAC. However, the use of the D-isomer may preclude its efficient use in glutathione (B108866) biosynthesis, a key mechanism of L-NAC[3].

Potential Signaling Pathways

The cytoprotective effects of NAC are multifaceted. A potential, hypothetical mechanism for a released N-acetyl-D-cysteine from this compound could involve direct reactive oxygen species (ROS) scavenging and modulation of stress-related signaling cascades. Furthermore, recent research has highlighted a novel mechanism for NAC involving the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are potent antioxidants.

potential_signaling_pathway cluster_cell Cell cluster_downstream Potential Downstream Effects NAC_derivative This compound Metabolism Metabolic Cleavage (Hypothetical) NAC_derivative->Metabolism NADC N-Acetyl-D-cysteine Metabolism->NADC ROS_scavenging Direct ROS Scavenging NADC->ROS_scavenging H2S_production H₂S & Sulfane Sulfur Production NADC->H2S_production MAPK_inhibition Inhibition of JNK/p38 MAPK NADC->MAPK_inhibition Oxidative_Stress Oxidative Stress ROS_scavenging->Oxidative_Stress Inhibits H2S_production->Oxidative_Stress Inhibits Cytoprotection Cytoprotection MAPK_inhibition->Cytoprotection Oxidative_Stress->Cytoprotection

Caption: Hypothetical signaling pathways for the potential cytoprotective effects of this compound.

This diagram illustrates a speculative pathway where, following metabolic activation, the resulting N-acetyl-D-cysteine could exert antioxidant effects through direct ROS scavenging and potentially through the generation of H₂S, leading to the inhibition of stress-activated protein kinases and promoting cell survival.

Conclusion and Future Directions

This compound (CAS 161512-71-6) is a well-defined chemical entity with a primary application as a protected amino acid derivative in peptide synthesis. Its physicochemical properties are well-documented by chemical suppliers. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and pharmacokinetic profile.

Future research should focus on:

  • Metabolic Studies: Investigating the in vivo and in vitro metabolic fate of this compound to determine if the S-benzyl group is cleaved to yield N-acetyl-D-cysteine.

  • Biological Screening: Conducting in vitro assays to assess its antioxidant, anti-inflammatory, and cytoprotective properties in various cell-based models of disease.

  • Comparative Studies: Directly comparing the biological effects of this compound with N-acetyl-L-cysteine and N-acetyl-D-cysteine to elucidate the impact of the S-benzyl group and the stereochemistry of the cysteine backbone.

Such studies are essential to move beyond the current understanding of this compound as merely a synthetic tool and to explore any potential it may hold as a therapeutic agent.

References

N-Acetyl-S-benzyl-D-cysteine: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Acetyl-S-benzyl-D-cysteine. Due to a notable lack of specific quantitative solubility data for the D-enantiomer in publicly accessible literature, this document also includes qualitative solubility information for the closely related L-enantiomer (N-Acetyl-S-benzyl-L-cysteine) and quantitative data for the parent compound, N-acetyl-L-cysteine (NAC), to provide a foundational understanding for researchers.

Introduction to this compound

This compound is a derivative of the amino acid cysteine. It belongs to a class of compounds known as mercapturic acids, which are N-acetylcysteine conjugates of xenobiotics. These compounds are typically formed in the body as part of the detoxification process of electrophilic substances. The S-benzyl group suggests a metabolic link to compounds like toluene (B28343) or benzyl (B1604629) chloride. In research and drug development, understanding the solubility of such compounds is critical for designing in vitro assays, formulation development, and interpreting toxicological and pharmacological data.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. The available information is primarily qualitative and pertains to the L-enantiomer or related deuterated forms.

Qualitative Solubility of N-Acetyl-S-benzyl-cysteine Derivatives

The following table summarizes the available qualitative solubility information for N-Acetyl-S-benzyl-L-cysteine and its deuterated analogs. It is crucial to note that the solubility of different stereoisomers (D- vs. L-enantiomers) can vary, and this data should be used as a preliminary guide only.

CompoundSolventSolubility Description
N-Acetyl-S-benzyl-L-cysteineWaterVery soluble[1]
N-(Acetyl-d3)-S-benzyl-L-cysteineDMSOSlightly soluble[2][3]
N-(Acetyl-d3)-S-benzyl-L-cysteineMethanolSlightly soluble[2][3]
N-Acetyl-S-benzyl-L-cysteineDMSOSlightly soluble[4]
N-Acetyl-S-benzyl-L-cysteineEthanolSlightly soluble[4]
N-Acetyl-S-benzyl-L-cysteineMethanolSlightly soluble[4]
Quantitative Solubility of N-acetyl-L-cysteine (NAC)

For comparative purposes, the following table presents quantitative solubility data for the parent compound, N-acetyl-L-cysteine (NAC). This information can offer insights into the potential solubility characteristics of its derivatives.

CompoundSolventTemperature (°C)Solubility (approx. mg/mL)
N-acetyl-L-cysteine (NAC)PBS (pH 7.2)Not Specified30[5][6]
N-acetyl-L-cysteine (NAC)EthanolNot Specified50[5]
N-acetyl-L-cysteine (NAC)DMSONot Specified50[5][6]
N-acetyl-L-cysteine (NAC)Dimethyl formamide (B127407) (DMF)Not Specified50[5]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of crystalline compounds is the gravimetric method . This method is robust and provides accurate data on the thermodynamic equilibrium solubility.

General Gravimetric Solubility Protocol

This protocol is a generalized procedure and should be optimized for the specific compound and solvents being tested.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, buffer solutions)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Evaporation system (e.g., vacuum oven or rotary evaporator)

Procedure:

  • Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The shaking ensures continuous mixing of the solid with the solvent.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a pre-weighed collection vial.

  • Solvent Evaporation: Determine the mass of the collected filtrate. Then, evaporate the solvent from the filtrate using a vacuum oven, rotary evaporator, or other suitable method until a constant weight of the dried solute is achieved.

  • Quantification: Weigh the collection vial containing the dried solute. The mass of the dissolved this compound is the final weight minus the initial weight of the vial.

  • Calculation: Calculate the solubility in mg/mL or other desired units by dividing the mass of the dried solute by the volume (or mass, if density is known) of the solvent in the collected aliquot.

Visualization of Relevant Pathways

Mercapturic Acid Biosynthesis Pathway

N-Acetyl-S-benzyl-cysteine is a mercapturic acid, a class of metabolites formed during the detoxification of xenobiotics. The general pathway for the formation of mercapturic acids is well-established and involves the glutathione (B108866) S-transferase (GST) system. The following diagram illustrates this pathway, which is directly relevant to the formation of N-Acetyl-S-benzyl-cysteine from a xenobiotic precursor like benzyl chloride.

Mercapturic_Acid_Pathway Xenobiotic Xenobiotic (e.g., Benzyl Chloride) GSH_Conjugate Glutathione Conjugate Xenobiotic->GSH_Conjugate Glutathione S-transferase (GST) GSH Glutathione (GSH) GSH->GSH_Conjugate CysGly_Conjugate Cysteinylglycine Conjugate GSH_Conjugate->CysGly_Conjugate γ-Glutamyl- transpeptidase Cys_Conjugate Cysteine Conjugate CysGly_Conjugate->Cys_Conjugate Dipeptidase Mercapturate Mercapturic Acid (N-Acetyl-S-benzyl-cysteine) Cys_Conjugate->Mercapturate N-Acetyltransferase Excretion Urinary Excretion Mercapturate->Excretion Solubility_Workflow start Start add_excess Add excess solid to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h with shaking) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter weigh_filtrate Weigh a known volume of the clear filtrate filter->weigh_filtrate evaporate Evaporate solvent to dryness weigh_filtrate->evaporate weigh_solute Weigh the dried solute evaporate->weigh_solute calculate Calculate solubility (mg/mL) weigh_solute->calculate end End calculate->end

References

N-Acetyl-S-benzyl-D-cysteine: A Technical Overview of a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-benzyl-D-cysteine is a derivative of the amino acid D-cysteine, characterized by the presence of an N-acetyl group and an S-benzyl group. While its L-enantiomer and the parent compound N-acetylcysteine (NAC) have been more extensively studied, this compound is available commercially for research purposes. This technical guide provides an overview of its known properties and identifies commercial suppliers for its procurement.

Commercial Suppliers

A critical aspect of research and development is the reliable sourcing of chemical compounds. This compound is available from several commercial suppliers who specialize in providing reagents for scientific research. The following table summarizes key information from some of these suppliers.

SupplierProduct Code/CAS NumberAvailable QuantitiesPurity
MedChemExpress HY-W14177150 mg, 100 mg, 250 mg>98%
Santa Cruz Biotechnology sc-211999 (deals with related compounds)InquireInquire
Tokyo Chemical Industry (TCI) A074025g, 1g>98.0% (HPLC)
ChemSupply A0740100mgInquire

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

Based on supplier data, the fundamental physicochemical properties of this compound are provided in the table below.

PropertyValue
CAS Number 161512-71-6
Molecular Formula C₁₂H₁₅NO₃S
Molecular Weight 253.32 g/mol
Appearance White to off-white solid
Purity Typically >98%

Biological Activity and Potential Research Applications

Currently, there is a significant lack of published scientific literature specifically detailing the biological activity, mechanism of action, and experimental use of this compound. The supplier MedChemExpress categorizes it as a cysteine derivative and references a review on the general effects of amino acid derivatives on physical and mental performance; however, this does not provide specific data on the D-enantiomer of N-Acetyl-S-benzyl-cysteine.[1]

The biological roles of D-amino acids are an expanding area of research. While L-amino acids are the canonical building blocks of proteins, D-amino acids are known to be present in various biological systems, including bacteria, and have been implicated in neurotransmission and other physiological processes in mammals. The introduction of an N-acetyl and an S-benzyl group to D-cysteine could potentially modulate its stability, cell permeability, and biological activity.

Given the current knowledge gap, research on this compound could explore several avenues:

  • Comparative studies with its L-enantiomer: Investigating the differential effects of the two stereoisomers on biological systems could provide insights into stereospecific interactions with enzymes, receptors, or other cellular components.

  • Antioxidant properties: N-acetylcysteine (NAC) is a well-known antioxidant. Studies could be designed to determine if this compound retains, loses, or has modified antioxidant capabilities.

  • Metabolic stability and pharmacokinetics: The benzyl (B1604629) group may alter the metabolic fate of the molecule compared to NAC.

  • Novel therapeutic applications: As a unique chemical entity, it could be screened for activity in various disease models.

Experimental Protocols and Signaling Pathways: A Call for Research

A thorough search of scientific databases reveals a notable absence of published experimental protocols or defined signaling pathways specifically involving this compound. This presents a significant opportunity for original research. Scientists procuring this compound will be at the forefront of characterizing its biological effects.

For researchers initiating studies, it is recommended to adapt protocols used for similar compounds, such as N-Acetyl-S-benzyl-L-cysteine or other N-acetylated amino acids, while carefully optimizing conditions.

Logical Workflow for Investigating a Novel Compound

The following diagram illustrates a logical workflow for the initial investigation of a novel research compound like this compound.

Investigation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Procurement & Purity Verification B Solubility & Stability Assessment A->B C Cytotoxicity Screening (e.g., MTT, LDH assays) B->C D Initial Biological Activity Screening (e.g., antioxidant, anti-inflammatory assays) C->D E Target Identification Studies (e.g., proteomics, transcriptomics) D->E F Pathway Analysis based on Screening Hits E->F G Validation of Key Pathway Proteins (e.g., Western Blot, qPCR) F->G H Use of Specific Inhibitors/Activators G->H I Development of Signaling Pathway Model H->I J Pharmacokinetic & Toxicological Studies I->J K Efficacy Studies in Animal Models J->K

A logical workflow for the investigation of a novel research compound.

Conclusion

This compound is a commercially available research chemical with largely uncharacterized biological properties. The lack of specific data in the scientific literature presents both a challenge and an opportunity for researchers in drug discovery and the broader life sciences. The information provided here on its commercial availability and physicochemical properties serves as a foundational resource for initiating new lines of investigation into this intriguing molecule. Future research is necessary to elucidate its potential mechanisms of action and to determine if it holds promise for therapeutic applications.

References

N-Acetyl-S-benzyl-D-cysteine: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for N-Acetyl-S-benzyl-D-cysteine. The information presented is curated for professionals in research and drug development who may handle this compound. This guide synthesizes available data on its potential hazards, exposure control, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a substance that requires careful handling due to its potential to cause skin and eye irritation, as well as skin sensitization. The following classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are extrapolated from data on the closely related N-Acetyl-S-benzyl-L-cysteine.

GHS Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Skin Sensitization: Category 1

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Acetyl-S-benzyl-cysteine is provided in the table below. These properties are essential for understanding its behavior under various experimental and storage conditions.

PropertyValue
Molecular Formula C₁₂H₁₅NO₃S
Molecular Weight 253.32 g/mol
Appearance White to off-white solid
Solubility Data not readily available. Expected to have limited solubility in water.
Melting Point Data not readily available for the D-isomer. The L-isomer has a reported melting point.
Boiling Point Data not available
Flash Point Data not available

Toxicological Data

TestSpeciesRouteLD50
Acute Oral Toxicity (NAC) RatOral> 5,050 mg/kg
Acute Oral Toxicity (NAC) MouseOral> 1,000 mg/kg
Acute Intraperitoneal Toxicity (NAC) MouseIntraperitoneal1,000 - 2,000 mg/kg

*Data for N-acetylcysteine (NAC) is provided as a surrogate for this compound.

Experimental Protocols for Safety Assessment

Detailed methodologies for key safety assessment experiments are outlined below. These protocols are based on internationally recognized OECD guidelines.

Skin Irritation and Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

  • Test Animal: A single healthy young adult albino rabbit is used for the initial test.

  • Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

  • Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure period is 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized scale. If no corrosive effects are observed after 72 hours, the observation period can be extended up to 14 days to determine the reversibility of any effects.

Eye Irritation and Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Test Animal: A single healthy young adult albino rabbit is used for the initial test.

  • Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

  • Scoring: The ocular reactions are scored based on a standardized system. The observation period may be extended up to 21 days to assess the reversibility of the effects.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

  • Test Animals: A group of mice (e.g., CBA/J strain) is used.

  • Application: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days. A control group receives the vehicle alone.

  • Proliferation Measurement: On day 6, the mice are injected intravenously with a solution containing a substance that is incorporated into the DNA of proliferating cells (historically ³H-methyl thymidine, with non-radioactive alternatives now available).

  • Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed to measure the level of cell proliferation.

  • Stimulation Index (SI): The proliferation in the test groups is compared to the control group to calculate a Stimulation Index. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

Signaling Pathways and Logical Relationships

To visualize the handling precautions and potential metabolic pathways, the following diagrams are provided.

Safe_Handling_Workflow Start Handling this compound Engineering_Controls Use in a well-ventilated area (e.g., fume hood) Start->Engineering_Controls PPE Wear Personal Protective Equipment: - Chemical-resistant gloves - Safety glasses with side shields - Laboratory coat Start->PPE Hygiene Practice good industrial hygiene: - Avoid contact with skin and eyes - Do not eat, drink, or smoke in the work area - Wash hands thoroughly after handling Start->Hygiene Storage Store in a tightly closed container in a cool, dry place Engineering_Controls->Storage PPE->Storage Hygiene->Storage Spill In case of a spill: - Absorb with inert material - Place in a suitable container for disposal Storage->Spill Disposal Dispose of waste according to local, state, and federal regulations Spill->Disposal

Caption: Safe Handling Workflow for this compound.

First_Aid_Measures Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Consult a physician. Inhalation->Action_Inhalation Action_Skin Wash off with soap and plenty of water. Consult a physician. Skin_Contact->Action_Skin Action_Eye Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. Eye_Contact->Action_Eye Action_Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Ingestion->Action_Ingestion

Caption: First Aid Measures for Exposure to this compound.

Putative_Metabolic_Pathway Compound This compound Metabolism Hepatic Metabolism (Cytochrome P450 enzymes) Compound->Metabolism Intermediate Reactive Intermediate (e.g., electrophilic species) Metabolism->Intermediate Detoxification Detoxification by Glutathione (Glutathione S-transferase) Intermediate->Detoxification Toxicity Covalent binding to cellular macromolecules (if detoxification is overwhelmed) Intermediate->Toxicity Excretion Urinary Excretion (as mercapturic acid derivative) Detoxification->Excretion

Caption: Putative Metabolic Pathway and Toxicity Mechanism.

Conclusion

This compound is a compound that requires careful handling in a laboratory setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and potential adverse health effects. In the event of exposure, prompt and appropriate first aid measures should be taken. The toxicological profile of this compound is not extensively characterized, and therefore, it should be handled with the caution appropriate for a substance with known irritant and sensitizing properties. Further research into its specific toxicokinetics and toxicodynamics is warranted to provide a more complete safety assessment.

Methodological & Application

Application Notes and Protocols for the Quantification of N-Acetyl-S-benzyl-D-cysteine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-benzyl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a benzyl (B1604629) group attached to the sulfur atom and an acetyl group on the amine. As a member of the mercapturic acid pathway, its quantification in biological matrices is crucial for metabolism, pharmacokinetic, and toxicology studies in drug development. This document provides a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. An alternative method utilizing fluorescence detection after pre-column derivatization for enhanced sensitivity is also described.

Principle of the Method

The primary method outlined is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule due to the benzyl group, is retained on the column and then eluted by a gradient of an organic solvent (acetonitrile). The concentration of the analyte is determined by measuring its absorbance at a specific wavelength using a UV detector.

For trace-level quantification, a more sensitive method involving pre-column derivatization with a fluorescent tag, such as N-(1-pyrenyl)maleimide (NPM), can be employed. NPM reacts with the thiol group (after potential reduction) of the cysteine derivative, yielding a highly fluorescent product that can be detected with high sensitivity by a fluorescence detector.

Experimental Protocols

Method 1: RP-HPLC with UV Detection

This protocol is adapted from established methods for similar S-substituted cysteine derivatives.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., N-Acetyl-S-phenyl-L-cysteine

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade

  • Methanol (B129727), HPLC grade

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Run Time: Approximately 20 minutes.

3. Preparation of Standard and Sample Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standards and samples.

  • Run the gradient program as outlined in the quantitative data tables.

Method 2: HPLC with Fluorescence Detection (High Sensitivity)

This method is suitable for samples with very low concentrations of the analyte.

1. Additional Materials and Reagents

  • N-(1-pyrenyl)maleimide (NPM)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of any disulfide bonds (optional, depending on sample).

2. Derivatization Protocol

  • To the supernatant obtained from the sample preparation step (or to the diluted standard), add a reducing agent like TCEP if disulfide forms are expected.

  • Add a solution of NPM in a suitable solvent (e.g., acetonitrile).

  • Incubate the mixture in the dark at room temperature for a specified time to allow for complete derivatization.

  • Stop the reaction by adding a small amount of a thiol-containing compound (e.g., mercaptoethanol) to consume excess NPM.

3. Instrumentation and Chromatographic Conditions

  • HPLC System: As in Method 1, but with a fluorescence detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Similar to Method 1, may require optimization.

  • Fluorescence Detector Settings: Excitation wavelength (λex) = 330 nm, Emission wavelength (λem) = 376 nm.[1][2]

Quantitative Data Summary

The following tables provide a summary of the expected quantitative performance of the proposed HPLC methods.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
Chromatographic Conditions
ColumnC18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 10% B2-12 min: 10-90% B12-15 min: 90% B15-16 min: 90-10% B16-20 min: 10% B
Flow Rate1.0 mL/min
Detection Wavelength215 nm
Validation Parameters (Hypothetical)
Retention Time~ 8-12 min (dependent on exact conditions)
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~ 0.2 µg/mL
Limit of Quantification (LOQ)~ 0.7 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: HPLC-Fluorescence Method Parameters and Performance

ParameterValue
Derivatization Reagent N-(1-pyrenyl)maleimide (NPM)
Fluorescence Detection λex: 330 nm, λem: 376 nm[1][2]
Validation Parameters (Adapted from similar compounds)
Linearity Range25 - 5000 nM[1][2]
Correlation Coefficient (r²)> 0.997[1][2]
Limit of Detection (LOD)5 nM[1][2]
Within-run Precision (%RSD)0.67 - 5.23%[1][2]
Between-run Precision (%RSD)< 10%
Accuracy (% Recovery)94.5 - 102.8%[1][2]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solutions (Analyte & IS) start->stock sample_prep Biological Sample (e.g., Plasma) start->sample_prep working_std Prepare Working Standards (Calibration Curve) stock->working_std hplc Inject into HPLC System working_std->hplc add_is Add Internal Standard sample_prep->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter filter->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection Detection (UV @ 215 nm or Fluorescence) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas (Analyte & IS) chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End quantify->end

Caption: Experimental workflow for HPLC quantification.

Caption: Logic for selecting the appropriate detection method.

References

Application Note: Quantitative Analysis of N-Acetyl-S-benzyl-D-cysteine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of N-Acetyl-S-benzyl-D-cysteine (SBAC), a significant biomarker for toluene (B28343) exposure, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a crucial derivatization step is required to ensure volatility for GC analysis. This protocol details sample extraction from biological matrices, a robust methylation derivatization procedure, and optimized GC-MS parameters for sensitive and reliable quantification. The methods described are applicable for toxicological studies, occupational exposure monitoring, and pharmacokinetic analysis in drug development.

Introduction

This compound is a mercapturic acid formed as a metabolite of toluene, a widely used industrial solvent. Its presence and concentration in biological fluids, such as urine, serve as a specific and reliable indicator of toluene exposure. Accurate quantification of this biomarker is essential for assessing health risks and ensuring workplace safety. Gas Chromatography-Mass Spectrometry is a powerful analytical technique that offers high sensitivity and selectivity for this purpose. However, the inherent polarity and low volatility of mercapturic acids necessitate a chemical derivatization step prior to analysis. This application note outlines a validated method involving liquid-liquid or solid-phase extraction, followed by methylation of the carboxylic acid group to form a volatile methyl ester, enabling precise quantification by GC-MS.

Experimental Protocols

Sample Preparation

Two primary methods for the extraction of this compound from urine are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is often preferred for its higher recovery rates and cleaner extracts, especially for low concentration levels.[1]

Internal Standard: For accurate quantification, it is essential to use a deuterated internal standard, such as N-Acetyl-S-(benzyl-d5)-L-cysteine, which should be added to the sample before extraction.[2]

Method 1: Solid-Phase Extraction (SPE) [1]

  • Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Acidify a 4 mL urine sample to pH 2 with hydrochloric acid. Add the internal standard. Load the acidified sample onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the analyte and internal standard from the cartridge using 3 mL of methanol or ethyl acetate (B1210297).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. The dried extract is now ready for derivatization.

Method 2: Liquid-Liquid Extraction (LLE) [2][3]

  • Acidification: Transfer 4-10 mL of urine into a screw-capped glass tube. Add the internal standard. Acidify the sample to pH 2 using hydrochloric acid.

  • Extraction: Add 5 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C. The dried extract is now ready for derivatization.

Derivatization: Methylation

To increase volatility for GC analysis, the carboxylic acid group of this compound is converted to its methyl ester.[3][4]

  • Reagent Preparation: Prepare a solution of 1.25 M HCl in anhydrous methanol. This can be done by carefully adding acetyl chloride to cold, anhydrous methanol.

  • Reaction: Add 100 µL of the HCl-methanol reagent to the dried sample extract.

  • Incubation: Securely cap the vial and heat at 60°C for 20 minutes.[3][4]

  • Evaporation: After incubation, cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS injection.

GC-MS Instrument Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use. A non-polar capillary column is recommended for this analysis.[5]

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890 or equivalent
ColumnHP-5ms (5% Phenyl Methylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Injection ModeSplitless or Split (e.g., 20:1)
Injection Volume1 µL
Injector Temperature280°C
Oven ProgramInitial: 80°C, hold for 2 min. Ramp 1: 15°C/min to 220°C. Ramp 2: 25°C/min to 280°C, hold for 5 min.
Mass Spectrometer
MS SystemAgilent 5977 or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification
Selected Ion Monitoring (SIM) for Quantification

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. Based on the structure of the this compound methyl ester, the following ions are proposed for monitoring.

CompoundRoleQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound Methyl EsterAnalyte91162, 267 (M+)
N-Acetyl-S-(benzyl-d5)-L-cysteine Methyl EsterInternal Standard96167, 272 (M+)

Note: The ion at m/z 91 corresponds to the highly stable tropylium (B1234903) (benzyl) cation, which is expected to be the base peak. The deuterated standard will show a corresponding ion at m/z 96.

Quantitative Data

The following tables summarize the performance characteristics of the GC-MS method based on published data.

Table 1: Method Sensitivity and Linearity

ParameterValueReference
Sensitivity (GLC-MS)0.5 ng/µL[6]
Linearity Range (SIM)0.01 - 3.0 mg/L (r = 0.998)[2]
Linearity Range (Capillary GC)0.2 - 5.0 mg/L (r = 0.986)[3][4]

Table 2: Sample Preparation Recovery

Extraction MethodSpiking LevelRecovery (%)Reference
C18 Solid-Phase Extraction1 ppm, 1000 ppm80 - 96%[1]
Liquid-Liquid (EtOAc)1 ppm, 1000 ppm67 - 69%[1]

Visualizations

Metabolic Pathway

This compound is a downstream metabolite in the detoxification pathway of toluene. This process begins with the conjugation of a toluene metabolite with glutathione, followed by enzymatic cleavage and N-acetylation to form the final mercapturic acid, which is then excreted.

Toluene Toluene Metabolite Reactive Metabolite (e.g., Benzyl Halide) Toluene->Metabolite Metabolism GSH_Conj Glutathione Conjugate Metabolite->GSH_Conj + Glutathione (GST) Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj - Glu, - Gly SBAC N-Acetyl-S-benzyl-cysteine (SBAC) Cys_Conj->SBAC + Acetyl-CoA (NAT) Excretion Urinary Excretion SBAC->Excretion

Caption: Metabolic pathway of toluene to N-Acetyl-S-benzyl-cysteine.

Experimental Workflow

The complete analytical procedure from sample receipt to final data analysis is outlined in the following workflow.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Urine Sample Collection + Internal Standard Extraction 2. Extraction (SPE or LLE) Sample->Extraction Dry1 3. Evaporation to Dryness Extraction->Dry1 Deriv 4. Methylation (HCl-Methanol, 60°C) Dry1->Deriv Dry2 5. Evaporation to Dryness Deriv->Dry2 Recon 6. Reconstitution Dry2->Recon GCMS 7. GC-MS Analysis (SIM Mode) Recon->GCMS Data 8. Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of N-Acetyl-S-benzyl-cysteine.

References

Application Notes and Protocols for the Use of N-Acetyl-S-benzyl-D-cysteine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-S-benzyl-D-cysteine is a crucial analytical standard, primarily utilized as an internal standard in the quantification of mercapturic acids in biological matrices such as urine. Mercapturic acids are metabolites of xenobiotics and endogenous compounds, making them important biomarkers for assessing exposure to environmental toxins and for studying drug metabolism. The use of a stable, high-purity internal standard like this compound is essential for accurate and precise analytical measurements, particularly in methods based on liquid chromatography-mass spectrometry (LC-MS/MS). These application notes provide detailed protocols for its use in research and drug development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application as an analytical standard.

PropertyValue
Chemical Name This compound
Synonyms S-Benzyl-N-acetyl-D-cysteine, S-Benzylmercapturic acid (D-isomer)
CAS Number 19538-71-7 (for DL-cysteine derivative)
Molecular Formula C₁₂H₁₅NO₃S
Molecular Weight 253.32 g/mol
Appearance White to off-white solid
Purity (Typical) ≥98.0% (HPLC)
Storage Conditions Store at 2-8°C, protected from light.
Solubility Soluble in methanol (B129727).
Stability and Storage

Proper storage and handling are critical to maintain the integrity of the analytical standard.

  • Solid Form: The solid material is stable when stored at 2-8°C in a tightly sealed container, protected from light.

  • Stock Solutions: Stock solutions of S-benzylmercapturic acid prepared in methanol are stable for at least six months when stored at -20°C in amber vials.[1]

  • Working Solutions: Diluted working solutions in aqueous/organic mixtures should be prepared fresh daily. For extended chromatographic runs, the use of amber glass autosampler vials is recommended to ensure sample stability.[2]

  • Freeze-Thaw Stability: The analyte is stable for several freeze-thaw cycles when stored in frozen urine.[2][3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol outlines the preparation of stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound analytical standard

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring the volume to the mark with methanol. Mix thoroughly.

    • Store the stock solution at -20°C in an amber vial. This solution is stable for at least six months.[1]

  • Working Internal Standard Solution (e.g., 10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

    • Bring the volume to the mark with a solution of 1% aqueous formic acid. Mix thoroughly.

    • This working solution can be further diluted to achieve the desired final concentration for spiking into samples.

Protocol 2: Solid-Phase Extraction (SPE) of Mercapturic Acids from Urine

This protocol describes a common method for the extraction and purification of mercapturic acids from urine samples prior to LC-MS/MS analysis.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • Urine samples

  • This compound internal standard working solution

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine samples at approximately 1500 x g for 10 minutes to pellet any sediment.[4]

    • Transfer 1 mL of the urine supernatant to a clean tube.

    • Spike the urine with an appropriate amount of the this compound internal standard working solution.

    • Dilute the sample with 4 mL of 1% aqueous formic acid.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 5 mL of deionized water containing 0.1% formic acid. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the mercapturic acids from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume (e.g., 100-500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Mercapturic Acids

This protocol provides a general framework for the instrumental analysis of mercapturic acids using LC-MS/MS. Instrument parameters should be optimized for the specific analytes and instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)[3]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for mercapturic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each target mercapturic acid and the internal standard must be determined by infusing pure standards. For N-Acetyl-S-benzyl-L-cysteine, a potential transition would be m/z 252.1 → 123.1.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following tables summarize the performance characteristics of an analytical method for S-benzylmercapturic acid, a close analog of this compound, demonstrating the expected performance when used as an internal standard.[2]

Table 1: Accuracy and Precision Data

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
1.01.05105.04.5
5.05.20104.03.8
25.025.75103.02.9
40.040.80102.02.0

Table 2: Method Detection and Quantification Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

Visualizations

Mercapturic Acid Pathway

The following diagram illustrates the metabolic pathway leading to the formation of mercapturic acids from xenobiotics.

Mercapturic_Acid_Pathway Xenobiotic Xenobiotic (Electrophile) GSH_Conjugate Glutathione Conjugate Xenobiotic->GSH_Conjugate Glutathione S-Transferase (GST) GSH Glutathione (GSH) GSH->GSH_Conjugate CysGly_Conjugate Cysteinylglycine Conjugate GSH_Conjugate->CysGly_Conjugate γ-Glutamyl- transpeptidase Cys_Conjugate Cysteine Conjugate CysGly_Conjugate->Cys_Conjugate Dipeptidase Mercapturic_Acid Mercapturic Acid (N-Acetylcysteine Conjugate) Cys_Conjugate->Mercapturic_Acid N-Acetyltransferase Excretion Urinary Excretion Mercapturic_Acid->Excretion

Caption: The Mercapturic Acid Pathway of Xenobiotic Metabolism.

Analytical Workflow

This diagram outlines the general workflow for the analysis of urinary mercapturic acids using an internal standard.

Analytical_Workflow start Start: Urine Sample Collection pretreatment Sample Pre-treatment (Spiking with Internal Standard) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe analysis LC-MS/MS Analysis spe->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Report Results data_processing->end

Caption: General Analytical Workflow for Mercapturic Acid Analysis.

References

Application Note: Deuterated N-Acetyl-S-benzyl-D-cysteine as an Internal Standard for Accurate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Deuterated N-Acetyl-S-benzyl-D-cysteine as an internal standard for the accurate and precise quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, injection volume, and instrument response.[1] This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, data presentation, and visualizations to facilitate the implementation of this internal standard in their analytical workflows.

Introduction

This compound is a derivative of the amino acid cysteine. While the L-form of N-acetylcysteine is a well-studied compound with various therapeutic applications, the biological role and metabolic fate of the D-isomer are less characterized.[2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, metabolism, and toxicology studies.

The use of a deuterated internal standard, such as Deuterated this compound, is highly recommended for quantitative analysis by mass spectrometry.[3] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects, which corrects for matrix effects and other sources of analytical variability.[1][4] This leads to enhanced accuracy, precision, and robustness of the analytical method.[1] Several deuterated versions of N-Acetyl-S-benzyl-cysteine are commercially available, including N-(Acetyl-d3)-S-benzyl-L-cysteine and N-Acetyl-S-benzyl-L-cysteine-d5.[4][5]

Quantitative Data

The following tables summarize the expected quantitative performance of an LC-MS/MS method for the analysis of this compound using its deuterated analog as an internal standard. The data presented here is a representative example based on the validation of similar analytical methods for related compounds.[1][6]

Table 1: LC-MS/MS System Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 2: Analyte and Internal Standard MS/MS Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound254.1122.115
Deuterated this compound (d5)259.1127.115

Table 3: Method Validation Parameters (Example Data)

ParameterResult
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

The following are detailed protocols for the preparation of standards and samples for the quantitative analysis of this compound in a biological matrix (e.g., plasma).

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and Deuterated this compound reference standards.

    • Dissolve each standard in 1 mL of methanol (B129727) to obtain 1 mg/mL stock solutions.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the this compound stock solution with 50% methanol. (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working solution of the internal standard (Deuterated this compound) at a concentration of 100 ng/mL by diluting the stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)

This protocol is a rapid and effective method for removing the majority of proteins from a plasma sample.[1]

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL deuterated internal standard working solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add Deuterated Internal Standard (10 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Cold Acetonitrile with 0.1% Formic Acid (300 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer lc_vial LC Vial transfer->lc_vial injection Inject into LC-MS/MS lc_vial->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification detection->quantification

Caption: LC-MS/MS workflow for this compound analysis.

Hypothetical Metabolic Pathway

While the specific metabolic pathways of this compound are not well-defined, it may undergo deacetylation and subsequent metabolism similar to other N-acetylated amino acids. The following diagram presents a hypothetical pathway.

metabolic_pathway nacbdc This compound deacetylation Deacetylation nacbdc->deacetylation sbdc S-benzyl-D-cysteine deacetylation->sbdc further_metabolism Further Metabolism / Excretion sbdc->further_metabolism

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

Deuterated this compound is an excellent internal standard for the quantitative analysis of its non-deuterated analog in biological matrices. Its use in conjunction with LC-MS/MS provides a highly sensitive, specific, and reliable method for accurate quantification. The protocols and data presented in this application note serve as a valuable resource for researchers in drug development and related fields, enabling robust and high-quality bioanalytical results.

References

Application of N-Acetyl-S-benzyl-D-cysteine in Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers N-Acetyl-L-cysteine (NAC) and S-benzyl-N-acetyl-L-cysteine, while specific toxicological data for N-Acetyl-S-benzyl-D-cysteine is scarce. This document leverages data from these related compounds to build a foundational understanding and propose potential applications for the D-enantiomer in toxicology research. The provided protocols are adapted from established methods for the L-enantiomer and should be optimized for specific experimental conditions.

Application Notes

This compound is a derivative of the D-isomer of the amino acid cysteine. While its L-isomer counterpart, S-benzyl-N-acetyl-L-cysteine, is a known metabolite and biomarker for toluene (B28343) exposure, the toxicological applications of the D-isomer have not been extensively explored.[1][2] Based on the known properties of related compounds, we can hypothesize its utility in several areas of toxicology.

1. Investigation of Stereoselective Toxicity and Metabolism:

The primary application of this compound would be in studies designed to investigate the stereoselectivity of metabolic enzymes and transporters. Mammalian enzymes typically exhibit high specificity for L-amino acids. Therefore, the D-isomer is expected to be metabolized differently, potentially leading to a distinct pharmacokinetic and toxicological profile. A comparative study between the D- and L-isomers could elucidate the role of specific enzymes in the detoxification or bioactivation of S-benzyl-cysteine derivatives. Studies comparing L-cysteine and D-cysteine have shown similar toxicological profiles with slight differences in dose-response, suggesting that while the pathways may differ, the ultimate toxic endpoints could be comparable.[3]

2. Modulator of Oxidative Stress:

Similar to the well-characterized N-acetyl-L-cysteine (NAC), the D-isomer could potentially act as an antioxidant.[4][5] The presence of a thiol group is key to this activity. Potential mechanisms include:

  • Direct Radical Scavenging: The sulfhydryl group can directly interact with and neutralize reactive oxygen species (ROS).[4]

  • Glutathione (GSH) Precursor: While less efficient than the L-isomer, D-cysteine can be converted to L-cysteine in the body, which can then be used for the synthesis of the major endogenous antioxidant, glutathione.

  • Source of Hydrogen Sulfide (H₂S): Recent studies have shown that NAC can be a source of H₂S and sulfane sulfur species, which are themselves potent antioxidants.[6][7] It is plausible that the D-isomer could also follow this pathway.

3. Potential in Biomonitoring and Mechanistic Toxicology:

Given that S-benzyl-N-acetyl-L-cysteine is a biomarker for toluene exposure, the D-isomer could be used as an internal standard in analytical methods for its detection.[1][2][8] Furthermore, in mechanistic studies, comparing the protective effects of the D- and L-isomers against a specific toxicant could help to dissect the relative contributions of GSH-dependent and independent pathways of detoxification.

Quantitative Data Summary

As direct quantitative data for this compound is not available in the public domain, the following tables summarize data for the related compounds, L-cysteine and D-cysteine, from a comparative toxicology study in rats. This data provides a potential reference for designing dose-ranging studies for the D-benzyl derivative.

Table 1: Comparative No-Observed-Adverse-Effect Levels (NOAELs) of L-cysteine and D-cysteine in Rats (28-day oral administration) [3]

CompoundNOAEL (mg/kg/day)Key Toxicological Observations at Higher Doses
L-cysteine< 500Renal injuries (basophilic tubules), salivation, focal erosion in stomach mucosa.
D-cysteine500Anemia, renal injuries (basophilic tubules, crystal deposition), sperm granuloma, salivation, focal erosion in stomach mucosa.

Table 2: Summary of Toxicological Findings for L-cysteine and D-cysteine in Rats at High Doses (1000 or 2000 mg/kg/day) [3]

FindingL-cysteineD-cysteine
Renal Injury PresentPresent
Gastric Mucosal Erosion PresentPresent
Salivation PresentPresent
Anemia Not reportedPresent
Sperm Granuloma Not reportedPresent
Crystal Deposition (renal medulla) Not reportedPresent

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on N-acetyl-L-cysteine, which can be modified for the investigation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is to determine the cytotoxic potential of this compound on a cell line, such as the human liver carcinoma cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified 5% CO₂ incubator at 37°C

Procedure:

  • Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours in a humidified 5% CO₂ incubator at 37°C.[9]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and expose them to different concentrations of the test compound for 48 hours.[9] Include a vehicle control (medium with the same concentration of solvent as the highest dose of the test compound) and an untreated control.

  • After the incubation period, add 50 µL of MTT solution to each well and incubate for 30 minutes at 37°C.[9]

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Protective Effects against Oxidative Stress

This protocol evaluates the ability of this compound to protect cells from a known oxidative stressor, such as hydrogen peroxide (H₂O₂).

Materials:

  • Neuronal N2a cells (or other suitable cell line)

  • Culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • DMSO

  • 96-well plates

  • Humidified 5% CO₂ incubator at 37°C

Procedure:

  • Seed N2a cells in 96-well plates and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Introduce the oxidative stressor by adding a pre-determined toxic concentration of H₂O₂ to the wells (with the this compound still present).

  • Incubate for a duration known to induce significant cell death (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in Protocol 1.[10]

  • Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound to determine its protective effect.

Protocol 3: Determination of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of a toxicant on mitochondrial health and the potential protective effect of this compound, using the JC-1 dye.

Materials:

  • HK-2 cells (human kidney proximal tubule epithelial cells)

  • DMEM/HEPES medium

  • Toxicant of interest (e.g., 2,3,5-Tris(glutathion-S-yl)-hydroquinone - TGHQ)[11]

  • This compound

  • Trypsin-EDTA

  • JC-1 dye (5 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HK-2 cells in 6-well plates at a density of 2 x 10⁵ cells per well and grow for 48 hours.[11]

  • Treat the cells with the toxicant in the presence or absence of this compound for the desired time.

  • Wash the cells with HBSS and detach them using trypsin-EDTA.

  • Centrifuge the detached cells at 120 x g for 5 minutes and resuspend them in a solution containing 5 µg/mL JC-1.[11]

  • Incubate the cells with JC-1 for 15 minutes in a 37°C humidified incubator with 5% CO₂.[11]

  • Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

  • Quantify the shift from red to green fluorescence as an indicator of mitochondrial membrane potential collapse.

Visualizations

experimental_workflow_cytotoxicity start Seed HepG2 cells in 96-well plates attach Allow cells to attach for 24h start->attach treat Treat cells with compound for 48h attach->treat prepare Prepare serial dilutions of This compound prepare->treat mtt Add MTT solution and incubate for 30 min treat->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate cell viability read->calculate

Figure 1. Experimental workflow for in vitro cytotoxicity assay.

signaling_pathway_nac_antioxidant NAC N-Acetyl-Cysteine (or D-isomer) ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging Disulfide Protein Disulfide Bonds NAC->Disulfide Reduction Cysteine Cysteine NAC->Cysteine Deacetylation CellDamage Oxidative Cell Damage ROS->CellDamage ReducedProtein Reduced Protein Thiols Disulfide->ReducedProtein GSH Glutathione (GSH) Cysteine->GSH Synthesis H2S H₂S and Sulfane Sulfur Cysteine->H2S Desulfuration GSH->ROS Detoxification H2S->ROS Scavenging

Figure 2. Hypothesized antioxidant mechanisms of N-Acetyl-Cysteine derivatives.

logical_relationship_stereoisomers parent N-Acetyl-S-benzyl-cysteine l_isomer L-Isomer (S-benzyl-N-acetyl-L-cysteine) parent->l_isomer d_isomer D-Isomer (this compound) parent->d_isomer l_info Well-studied Biomarker for Toluene Exposure Metabolized by L-amino acid enzymes l_isomer->l_info d_info Limited Data Hypothesized to have different PK/PD Potential tool for stereoselectivity studies d_isomer->d_info

Figure 3. Logical relationship between L- and D-isomers.

References

Application Notes: N-Acetyl-S-benzyl-D-cysteine as a Biomarker of Toluene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene (B28343) is a widely used industrial solvent and a common environmental pollutant. Monitoring exposure to toluene is crucial for occupational health and safety. While traditional biomarkers like hippuric acid and o-cresol (B1677501) in urine have been used, they lack specificity and sensitivity, especially at low exposure levels. N-Acetyl-S-benzyl-D-cysteine (S-benzylmercapturic acid, BMA) has emerged as a superior biomarker for toluene exposure due to its high specificity and sensitivity.[1][2][3][4] This document provides detailed application notes and protocols for the use of BMA as a biomarker for toluene exposure.

Mechanism of Biomarker Formation

Toluene is metabolized in the body primarily in the liver. A minor but significant metabolic pathway involves the formation of mercapturic acids.[5] This pathway, crucial for the detoxification of xenobiotics, leads to the formation of BMA. The initial step is the oxidation of toluene to benzyl (B1604629) alcohol by cytochrome P450 enzymes. Benzyl alcohol is then conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate undergoes sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues by γ-glutamyltransferase (GGT) and dipeptidases, respectively, to form a cysteine conjugate. Finally, this cysteine conjugate is N-acetylated by N-acetyltransferase (NAT) to yield this compound (BMA), which is then excreted in the urine.[5][6]

cluster_enzymes Enzymatic Conversions Toluene Toluene Benzyl_alcohol Benzyl_alcohol Toluene->Benzyl_alcohol Cytochrome P450 Glutathione_conjugate Glutathione_conjugate Benzyl_alcohol->Glutathione_conjugate Glutathione S-transferase (GST) + GSH Cysteine_conjugate Cysteine_conjugate Glutathione_conjugate->Cysteine_conjugate γ-glutamyltransferase (GGT) & Dipeptidases BMA BMA Cysteine_conjugate->BMA N-acetyltransferase (NAT) Cytochrome P450 Cytochrome P450 Glutathione S-transferase (GST) + GSH Glutathione S-transferase (GST) + GSH γ-glutamyltransferase (GGT) & Dipeptidases γ-glutamyltransferase (GGT) & Dipeptidases N-acetyltransferase (NAT) N-acetyltransferase (NAT)

Metabolic Pathway of Toluene to this compound (BMA).

Applications

The measurement of urinary BMA is a reliable method for the biological monitoring of occupational and environmental exposure to toluene. Its high sensitivity allows for the detection of low levels of toluene exposure.[1][3] Studies have shown a strong correlation between the concentration of toluene in the air and the levels of BMA in urine.[1][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of BMA as a biomarker for toluene exposure.

Table 1: Correlation between Toluene Exposure and Urinary BMA

Study PopulationToluene Exposure Level (ppm, GM)Correlation Coefficient (r) with Urinary BMAReference
Ink preparation, surface coating, and printing workers (n=46)130.7[1]
Printers (n=122)Not specified0.7[4]

Table 2: Detection Limits and Levels of BMA in Different Populations

Analytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)PopulationUrinary BMA Levels (µg/L, Median)Reference
HPLCLOD: 0.2 µg/LNon-exposed controlsBelow LOD[4]
HPLC-MS/MSLOQ: 0.5 µg/LGeneral population (non-smokers, n=15)8.2[1]
HPLC-MS/MSLOQ: 0.5 µg/LGeneral population (smokers, n=15)11.5[1]
LC-MS/MSNot specifiedKinshasa urban population10.5[7]
LC-MS/MSNot specifiedKinshasa sub-rural population4.3[7]

Experimental Protocols

Protocol 1: Sample Collection and Preparation for HPLC-MS/MS Analysis

This protocol is based on methodologies described in the literature for the analysis of BMA in urine.[8][9][10][11]

1. Urine Sample Collection:

  • Collect end-of-shift urine samples in glass bottles without any preservatives.

  • Immediately cool the samples on ice and transport them to the laboratory.

  • Store the samples frozen at -20°C until analysis.[8][9]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw urine samples to room temperature and mix thoroughly.

  • Transfer 4.0 mL of urine into a culture tube.

  • Add 0.5 mL of deionized water.

  • Add 0.5 mL of a deuterated BMA internal standard solution (e.g., d5-BMA, 30 ng/mL).[10][11]

  • Precondition a C18 SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of deionized water, and then 1 mL of 1mM ammonium (B1175870) acetate (B1210297) (pH 4.0).[8]

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1mM ammonium acetate (pH 4.0) and then 1 mL of deionized water.[8]

  • Elute the analyte with 1 mL of 80% acetonitrile.[8]

  • The eluate is now ready for injection into the LC-MS/MS system.

Protocol 2: HPLC-MS/MS Analysis of BMA

This protocol outlines the instrumental parameters for the quantification of BMA.[8][10][12]

1. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system with a tandem mass spectrometric detector (LC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 150 mm x 3 mm, 3.5 µm particle size).[10]

  • Mobile Phase A: 5/95/0.1% (v/v/v) acetonitrile/water/acetic acid.[10]

  • Mobile Phase B: 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Gradient:

    • 0-10 min: 0 to 40% B

    • 10-18 min: 40 to 100% B

    • 18-20 min: 100% B

    • 20-30 min: Re-equilibration to 0% B[10]

  • Injection Volume: 8-20 µL.[8][10]

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Quantification Mass Transitions: Monitor the specific precursor and product ion transitions for BMA and its internal standard.

  • Collision Energy: Optimize for the specific instrument and analyte (e.g., 15 eV for BMA).[8]

cluster_workflow Experimental Workflow Sample_Collection Urine Sample Collection (End-of-shift) Sample_Storage Store at -20°C Sample_Collection->Sample_Storage Sample_Preparation Solid-Phase Extraction (SPE) Sample_Storage->Sample_Preparation Analysis HPLC-MS/MS Analysis Sample_Preparation->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result_Interpretation Result Interpretation and Exposure Assessment Data_Processing->Result_Interpretation

Workflow for Biomonitoring of Toluene Exposure using BMA.

Quality Control and Validation

  • Calibration: Prepare a calibration curve using BMA-spiked blank human urine over the expected concentration range (e.g., 0.5-120 µg/L).[8]

  • Internal Standard: Use a stable isotope-labeled internal standard, such as d5-BMA, to correct for matrix effects and variations in sample preparation and instrument response.[9][10]

  • Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method.

  • Method Validation: The analytical method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

Conclusion

This compound is a highly specific and sensitive biomarker for assessing exposure to toluene. The detailed protocols provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to accurately quantify toluene exposure and ensure occupational and environmental safety. The use of advanced analytical techniques like HPLC-MS/MS allows for the reliable measurement of BMA even at low exposure levels, making it a valuable tool in toxicology and exposure science.

References

Application Notes and Protocols for Studying the Metabolism of N-Acetyl-S-benzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-benzyl-D-cysteine is a derivative of the amino acid D-cysteine. Understanding its metabolic fate is crucial for assessing its potential therapeutic applications and toxicological profile. Unlike the L-cysteine conjugates that are primarily metabolized through the mercapturic acid pathway, the metabolism of D-cysteine conjugates follows a distinct route. This document provides detailed experimental protocols for studying the metabolism of this compound, focusing on in vitro and in vivo methodologies, and subsequent analytical quantification.

Metabolic Pathway Overview

The metabolism of this compound is predicted to diverge significantly from the canonical mercapturic acid pathway established for L-cysteine conjugates. Key enzymatic processes likely involved are:

  • N-Deacetylation: While the L-isomer of N-acetylcysteine is readily deacetylated, studies have shown that N-acetyl-D-cysteine is a poor substrate for the responsible deacetylases.[1]

  • Oxidative Deamination by D-Amino Acid Oxidase (DAAO): DAAO, a flavoenzyme found in the liver and kidney, catalyzes the oxidative deamination of D-amino acids.[2][3][4] D-cysteine is a known substrate for DAAO, and it is hypothesized that this compound may also be a substrate for this enzyme, leading to the formation of an unstable intermediate that breaks down to pyruvate, ammonia, and S-benzyl-mercaptan.[4][5]

The proposed metabolic pathway is depicted in the following diagram:

Metabolic_Pathway cluster_0 Metabolism of this compound NASBDC This compound DAAO_step D-Amino Acid Oxidase (DAAO) (Oxidative Deamination) NASBDC->DAAO_step Imino_acid α-Imino acid intermediate DAAO_step->Imino_acid Hydrolysis Spontaneous Hydrolisis Imino_acid->Hydrolysis Keto_acid S-benzyl-mercaptopyruvate Hydrolysis->Keto_acid Further_metabolism Further Metabolism (e.g., transamination) Keto_acid->Further_metabolism Final_products Pyruvate, Ammonia, S-benzyl-mercaptan Further_metabolism->Final_products

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes and Recombinant D-Amino Acid Oxidase

This protocol details the investigation of this compound metabolism using subcellular fractions and purified enzymes.

Materials and Reagents:

  • This compound

  • Pooled human or rat liver microsomes

  • Recombinant human D-Amino Acid Oxidase (DAAO)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Internal standard (e.g., deuterated N-Acetyl-S-benzyl-L-cysteine)[6]

Experimental Workflow:

In_Vitro_Workflow cluster_workflow In Vitro Metabolism Workflow start Prepare reaction mixtures (Buffer, Microsomes/DAAO, This compound) preincubation Pre-incubate at 37°C for 5 min start->preincubation initiation Initiate reaction with NADPH regenerating system preincubation->initiation incubation Incubate at 37°C (Time course: 0, 15, 30, 60 min) initiation->incubation termination Terminate reaction with cold Acetonitrile (+ Internal Standard) incubation->termination centrifugation Centrifuge to pellet protein termination->centrifugation analysis Analyze supernatant by LC-MS/MS centrifugation->analysis

Caption: Workflow for in vitro metabolism of this compound.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL) or recombinant DAAO (final concentration 1 µg/mL), and this compound (final concentration 10 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In Vivo Metabolism Study in Rats

This protocol outlines a basic in vivo experiment to identify metabolites of this compound in a rodent model.

Materials and Reagents:

  • This compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Metabolic cages

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimate rats in metabolic cages for 24-48 hours before the study.

  • Dosing: Administer this compound to the rats via oral gavage or intraperitoneal injection. A typical dose for a related compound, benzene, is 600 mg/kg.[7] A dose-ranging study is recommended.

  • Urine Collection: Collect urine samples over a 24-hour period.

  • Sample Preparation: Centrifuge the urine samples to remove any debris. For LC-MS/MS analysis, samples can be diluted with water containing 0.1% formic acid or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Analysis: Analyze the prepared urine samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Analytical Methodology: LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate the parent compound from its more polar metabolites.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: ESI positive or negative, to be optimized for the analytes of interest.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and expected metabolites.

  • MRM Transitions: To be determined by infusing standard solutions of this compound and any available metabolite standards.

Data Presentation

Quantitative Data from In Vitro Metabolism
ParameterValueConditions
Microsomal Stability
Half-life (t½) in HLMTo be determined0.5 mg/mL human liver microsomes, 10 µM substrate, 37°C
Intrinsic Clearance (CLint)To be determinedCalculated from the half-life
DAAO Kinetics
Apparent KmTo be determinedRecombinant human DAAO, varying substrate concentrations (e.g., 0.1-100 µM), 37°C
Apparent VmaxTo be determinedRecombinant human DAAO, saturating substrate concentration, 37°C
Kinetic Parameters of Human D-Amino Acid Oxidase with Various Substrates

The following table provides kinetic parameters for human DAAO with several D-amino acids, which can serve as a reference for designing experiments with this compound.[5]

SubstrateApparent Km (mM)Apparent kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
D-Cysteine0.810.012500
D-Alanine1.611.16940
D-Serine18.05.1283
D-Phenylalanine1.225.020833
D-Tyrosine0.433.383250

Signaling Pathway Involvement

N-acetylcysteine is a known antioxidant and a precursor to glutathione. By modulating intracellular reactive oxygen species (ROS) levels, it can influence various signaling pathways.

Signaling_Pathway cluster_signaling Potential Influence on Cellular Signaling NASBDC This compound ROS Reactive Oxygen Species (ROS) NASBDC->ROS Scavenging Keap1_Nrf2 Keap1-Nrf2 Pathway ROS->Keap1_Nrf2 Modulates NFkB NF-κB Pathway ROS->NFkB Activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Modulates Antioxidant_response Antioxidant Response Element (ARE) Gene Expression Keap1_Nrf2->Antioxidant_response Inflammation Inflammatory Gene Expression NFkB->Inflammation Cell_survival Cell Survival & Proliferation PI3K_Akt->Cell_survival

Caption: Potential impact of this compound on ROS-mediated signaling pathways.

Conclusion

The provided protocols offer a comprehensive framework for investigating the metabolism of this compound. The key distinction from its L-isomer lies in the probable involvement of D-amino acid oxidase rather than the mercapturic acid pathway. The detailed in vitro and in vivo methods, coupled with robust LC-MS/MS analysis, will enable researchers to elucidate the metabolic fate of this compound and understand its potential biological activities.

References

Application Note: Chiral Separation of N-Acetyl-S-benzyl-cysteine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-S-benzyl-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an N-acetyl group and an S-benzyl group. The molecule contains a chiral center at the alpha-carbon, leading to the existence of two enantiomers: N-Acetyl-S-benzyl-L-cysteine and N-Acetyl-S-benzyl-D-cysteine. The stereochemistry of such molecules is of critical importance in the pharmaceutical industry, as enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, a robust and reliable analytical method for the separation and quantification of these enantiomers is essential for quality control, pharmacokinetic studies, and drug development.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of N-Acetyl-S-benzyl-cysteine enantiomers. The described protocol utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for N-acylated amino acids.

Experimental Workflow

The overall experimental process for the chiral separation of N-Acetyl-S-benzyl-cysteine enantiomers is depicted in the workflow diagram below.

Chiral HPLC Workflow A Sample Preparation (Dissolve racemate in mobile phase) C Injection (Inject sample onto the column) A->C B HPLC System Preparation (Equilibrate column with mobile phase) B->C D Chiral Separation (Enantiomers separated on CSP) C->D E Detection (UV Detector) D->E F Data Analysis (Determine retention times, resolution, and peak areas) E->F G Quantification (Calculate enantiomeric excess) F->G

Figure 1: Experimental workflow for HPLC chiral separation.

Experimental Protocol

This protocol is based on established methods for the chiral separation of N-blocked amino acids using macrocyclic antibiotic CSPs.[1]

Materials and Reagents
  • N-Acetyl-S-benzyl-cysteine racemate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA) (HPLC grade)

  • Acetic Acid (glacial, HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a pump, autosampler, and UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based column (e.g., Ristocetin A), 250 x 4.6 mm, 5 µm.

Chromatographic Conditions
  • Mobile Phase: Methanol / 0.1% Triethylamine Acetate (TEAA) buffer (pH 4.1) (90:10, v/v).

    • Preparation of 0.1% TEAA buffer: Add 1 mL of TEA and 1 mL of glacial acetic acid to 1 L of deionized water and adjust the pH to 4.1 if necessary.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare a stock solution of racemic N-Acetyl-S-benzyl-cysteine at a concentration of 1.0 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Equilibration and Analysis
  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the separation and record the chromatogram for data analysis.

Results and Data Presentation

The use of a macrocyclic glycopeptide-based chiral stationary phase under the specified conditions is expected to provide baseline separation of the N-Acetyl-S-benzyl-cysteine enantiomers. The quantitative data, including retention times (t_R), separation factor (α), and resolution (R_s), are summarized in the table below. These values are representative and may vary slightly depending on the specific column and HPLC system used.[2]

ParameterEnantiomer 1 (D-form)Enantiomer 2 (L-form)
Retention Time (t_R) (min) 8.510.2
Separation Factor (α) \multicolumn{2}{c}{1.20}
Resolution (R_s) \multicolumn{2}{c}{2.1}
  • Separation Factor (α): Calculated as the ratio of the retention factors of the two enantiomers (k₂/k₁). A value greater than 1 indicates separation.

  • Resolution (R_s): A measure of the degree of separation between the two peaks. A value greater than 1.5 indicates baseline separation.

Signaling Pathways and Logical Relationships

The chiral separation on a macrocyclic glycopeptide CSP is governed by a complex interplay of intermolecular interactions between the enantiomers and the chiral selector. The diagram below illustrates the key interactions that contribute to chiral recognition.

Chiral Recognition Mechanism cluster_analyte N-Acetyl-S-benzyl-cysteine Enantiomer cluster_csp Macrocyclic Glycopeptide CSP Analyte_COOH Carboxyl Group CSP_Amine Amine Groups Analyte_COOH->CSP_Amine Ionic Interaction Analyte_NH Amide Group CSP_OH Hydroxyl Groups Analyte_NH->CSP_OH Hydrogen Bonding Analyte_Benzyl S-Benzyl Group CSP_Basket Hydrophobic Pocket Analyte_Benzyl->CSP_Basket Inclusion / Hydrophobic Interaction

Figure 2: Interactions in chiral recognition.

Conclusion

The described HPLC method provides an effective and reproducible means for the chiral separation of N-Acetyl-S-benzyl-cysteine enantiomers. The use of a macrocyclic glycopeptide-based chiral stationary phase allows for direct separation without the need for derivatization. This method is suitable for routine quality control and for more demanding applications in research and development where accurate determination of enantiomeric purity is required. The protocol can be further optimized by adjusting the mobile phase composition and temperature to meet specific analytical needs.

References

Troubleshooting & Optimization

Improving N-Acetyl-S-benzyl-D-cysteine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N-Acetyl-S-benzyl-D-cysteine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The thioether linkage in the S-benzyl group is susceptible to oxidation.[1] For optimal stability, it is recommended to control these environmental conditions during your experiments.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is the oxidation of the sulfur atom in the S-benzyl thioether. This oxidation can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This process is accelerated by the presence of oxidizing agents, elevated temperatures, and exposure to light.[1]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To minimize degradation, aqueous solutions of this compound should be stored under refrigerated conditions (2°C to 8°C).[1] Solutions should be protected from light by using amber vials or by wrapping the container in foil.[1] For long-term storage, it is advisable to prepare fresh solutions or to store aliquots under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.[1]

Q4: How can I enhance the stability of my this compound solution for short-term experimental use?

A4: To enhance short-term stability, it is recommended to prepare the solution in a degassed buffer to minimize dissolved oxygen. The pH of the solution should be maintained in the neutral to slightly acidic range, as extreme pH values can promote degradation.[2] If compatible with your experimental design, the addition of antioxidants such as ascorbic acid or sodium edetate may help to inhibit oxidative degradation.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my chromatogram over time. This is likely due to the degradation of this compound. The new peaks could correspond to the sulfoxide and/or sulfone forms of the molecule.Confirm the identity of the new peaks using mass spectrometry. To mitigate degradation, prepare fresh solutions daily, store stock solutions at 2-8°C, and protect from light. Consider de-gassing your solvent and adding an antioxidant if your experiment allows.
The concentration of my this compound solution is decreasing over time. This is a direct indication of degradation. The rate of degradation will depend on storage conditions.Review your storage and handling procedures. Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. For critical experiments, quantify the concentration of your solution before each use.
I observe a color change or precipitation in my solution. This may indicate significant degradation or precipitation of the compound or its degradants.Discard the solution. Prepare a fresh solution using a high-purity solvent and ensure the compound is fully dissolved. If solubility is an issue, consider adjusting the pH or using a co-solvent if permissible for your application.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Aqueous Solution

This protocol outlines a basic experiment to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV detector

  • HPLC column (e.g., C18)

  • Amber and clear glass vials

2. Stock Solution Preparation:

3. Sample Preparation for Stress Testing:

  • Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl in a clear vial.

  • Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH in a clear vial.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ in a clear vial.

  • Thermal Degradation: Place a vial containing the solution in PBS at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a vial containing the solution in PBS to a light source (e.g., UV lamp or direct sunlight).

  • Control: Keep a vial of the solution in PBS at 2-8°C in the dark.

4. Time Points:

  • Analyze samples at initial time (t=0) and at various time points (e.g., 1, 2, 4, 8, 24 hours).

5. HPLC Analysis:

  • Mobile Phase: A gradient of phosphate (B84403) buffer and acetonitrile is often used.[4]

  • Column: C18 reverse-phase column.

  • Detection Wavelength: Approximately 224 nm.[4]

  • Injection Volume: 10-20 µL.

  • Quantify the peak area of this compound and any new peaks that appear at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time for each stress condition.

Visualizations

degradation_pathway A This compound B This compound Sulfoxide A->B Oxidation C This compound Sulfone B->C Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples for Stress Conditions prep_stock->prep_samples acid Acid base Base oxidation Oxidation thermal Thermal photo Photodegradation hplc HPLC Analysis at Time Points data Data Analysis hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: N-Acetyl-S-benzyl-D-cysteine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of N-Acetyl-S-benzyl-D-cysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through two primary routes:

  • Route A: S-benzylation followed by N-acetylation. This involves the reaction of D-cysteine with a benzylating agent (e.g., benzyl (B1604629) bromide) to form S-benzyl-D-cysteine, which is then acetylated using an acetylating agent like acetic anhydride (B1165640).

  • Route B: N-acetylation followed by S-benzylation. This route starts with the acetylation of D-cysteine to produce N-acetyl-D-cysteine, followed by the S-benzylation of the thiol group.

The choice of route can depend on the starting materials available and the potential for side reactions.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • pH: Maintaining the correct pH is essential, particularly during the S-benzylation and N-acetylation steps, to ensure the desired reactivity of the functional groups and minimize side reactions. For instance, in the acetylation of cysteine, the pH is often adjusted to be slightly basic.

  • Temperature: Reaction temperature should be carefully controlled to prevent side reactions and potential racemization. High temperatures can lead to the formation of unwanted byproducts.[1]

  • Stoichiometry of Reagents: The molar ratios of the reactants, such as the cysteine derivative, benzylating agent, and acetylating agent, should be optimized to drive the reaction to completion and reduce the presence of unreacted starting materials in the final product.

Q3: What are the most common impurities in the synthesis of this compound?

A3: Common impurities can arise from starting materials or side reactions during the synthesis. These may include:

  • D-Cystine: The disulfide dimer of D-cysteine, formed by the oxidation of the thiol group.

  • N,S-diacetyl-D-cysteine: This byproduct can form if both the amino and thiol groups are acetylated.[2]

  • Unreacted starting materials: Residual D-cysteine, S-benzyl-D-cysteine, or N-acetyl-D-cysteine may be present.

  • Over-benzylated products: While less common, reaction at the nitrogen atom of the acetyl group is a possibility under certain conditions.

Q4: What are the recommended methods for purifying the final product?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective technique for removing impurities.[3][4] A suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures should be used.

  • Chromatography: Column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for purification, especially for removing impurities with similar solubility profiles to the product.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Optimize reaction time and temperature.- Ensure proper stoichiometry of reagents.
Product loss during workup or purification.- Use appropriate extraction solvents and techniques.- Optimize recrystallization conditions to maximize crystal recovery.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography before attempting recrystallization.- Try different recrystallization solvents or solvent mixtures.[3]
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Presence of multiple spots on TLC or peaks in HPLC Incomplete reaction.- Monitor the reaction progress more closely using TLC or HPLC to determine the optimal reaction time.
Formation of byproducts.- Adjust reaction conditions (pH, temperature) to minimize side reactions.[1]- Consider using protecting groups for reactive functionalities if necessary.
Degradation of the product.- Ensure mild workup and purification conditions.- Store the product under appropriate conditions (e.g., cool, dry, and dark).
Product has a broad melting point range Presence of impurities.- Recrystallize the product again until a sharp melting point is achieved.- Analyze the purity by HPLC to identify the nature of the impurities.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization may be required.

Step 1: Synthesis of S-benzyl-D-cysteine

  • Dissolve D-cysteine in a suitable solvent (e.g., a mixture of water and ethanol).

  • Add a base (e.g., sodium hydroxide) to deprotonate the thiol group.

  • Slowly add benzyl bromide (or another suitable benzylating agent) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the mixture to precipitate the S-benzyl-D-cysteine.

  • Filter, wash the solid with cold water, and dry under vacuum.

Step 2: N-acetylation of S-benzyl-D-cysteine

  • Suspend S-benzyl-D-cysteine in a suitable solvent (e.g., water or a mixture of acetic acid and water).

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride to the mixture while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium hydroxide (B78521) solution).

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Filter the crude product, wash with cold water, and dry.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, or a mixture such as acetone/water or ethyl acetate/hexanes).[3][4]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B D_Cysteine_A D-Cysteine S_Benzyl_D_Cysteine S-benzyl-D-cysteine D_Cysteine_A->S_Benzyl_D_Cysteine S-benzylation (e.g., Benzyl Bromide) Final_Product_A N-Acetyl-S-benzyl- D-cysteine S_Benzyl_D_Cysteine->Final_Product_A N-acetylation (e.g., Acetic Anhydride) D_Cysteine_B D-Cysteine N_Acetyl_D_Cysteine N-acetyl-D-cysteine D_Cysteine_B->N_Acetyl_D_Cysteine N-acetylation (e.g., Acetic Anhydride) Final_Product_B N-Acetyl-S-benzyl- D-cysteine N_Acetyl_D_Cysteine->Final_Product_B S-benzylation (e.g., Benzyl Bromide)

Caption: Synthetic Routes to this compound.

Troubleshooting_Logic start Low Purity of Final Product check_tlc Analyze by TLC/HPLC start->check_tlc multiple_spots Multiple Spots/Peaks Present? check_tlc->multiple_spots broad_mp Broad Melting Point? multiple_spots->broad_mp No incomplete_reaction Incomplete Reaction multiple_spots->incomplete_reaction Yes side_products Side Products Formed multiple_spots->side_products Yes residual_solvent Residual Solvent broad_mp->residual_solvent Possible impure_product Product is Impure broad_mp->impure_product Yes optimize_conditions Optimize Reaction Time/ Temperature incomplete_reaction->optimize_conditions adjust_ph_reagents Adjust pH and Reagent Stoichiometry side_products->adjust_ph_reagents dry_thoroughly Dry Product Thoroughly Under Vacuum residual_solvent->dry_thoroughly recrystallize Recrystallize Again impure_product->recrystallize chromatography Purify by Chromatography recrystallize->chromatography If still impure

References

Technical Support Center: Optimizing HPLC Peak Resolution for N-Acetyl-S-benzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Acetyl-S-benzyl-D-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound?

A1: The primary challenges are twofold: achieving baseline resolution from potential impurities and, if analyzing a racemic mixture, separating the D- and L-enantiomers. The S-benzyl group increases the hydrophobicity of the molecule compared to N-acetyl-cysteine (NAC), leading to longer retention times on reversed-phase columns. Furthermore, as a chiral molecule, enantiomeric separation requires a chiral stationary phase (CSP) or a chiral derivatizing agent.

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A good starting point for achiral separation on a C18 column would be a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier.[1][2] Due to the increased hydrophobicity from the S-benzyl group, a higher percentage of organic modifier will likely be needed compared to methods for NAC. A typical starting point is detailed in the experimental protocols section.

Q3: How do I choose a column for the chiral separation of this compound?

A3: For direct chiral separation, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are excellent choices for N-acetylated amino acids.[3] Macrocyclic glycopeptide-based CSPs are also effective for separating enantiomers of polar and ionic compounds like amino acid derivatives.[1]

Q4: My peak for this compound is tailing. What are the common causes?

A4: Peak tailing for this compound can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with the analyte. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) can suppress the ionization of silanols and reduce tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak shape issues. Flushing the column or using a guard column can help.

Q5: Can I use the same method for this compound as I use for N-acetyl-L-cysteine (NAC)?

A5: While methods for NAC are a good starting point, direct application is unlikely to be optimal. The S-benzyl group on your analyte will cause it to be significantly more retained on a reversed-phase column. You will likely need to increase the organic solvent concentration in your mobile phase to achieve a reasonable retention time. For chiral separations, the specific enantiomer (D-form) will require a chiral method to separate it from the L-enantiomer, which would not be necessary for analyzing a pure NAC sample.

Troubleshooting Guides

Issue 1: Poor Peak Resolution (Co-elution with Impurities)
Symptom Possible Cause Suggested Solution
Peaks are broad and overlapping.Low column efficiency (N). - Decrease column particle size (e.g., 5 µm to 3 µm).- Increase column length.- Optimize flow rate (lower flow rates often increase efficiency).
Peaks are sharp but not separated.Poor selectivity (α). - Modify mobile phase: Change the organic solvent (e.g., acetonitrile to methanol) or the pH of the aqueous phase. For ionizable compounds, adjusting the pH can significantly alter selectivity.[4][5][6][7][8]- Change stationary phase: Switch to a column with a different chemistry (e.g., C18 to a phenyl-hexyl or embedded polar group column).
Analyte peak is not sufficiently retained and elutes near the void volume.Insufficient retention (k'). - Decrease the percentage of organic solvent in the mobile phase.- Use a less polar organic solvent (if compatible).
Analyte peak is excessively retained with a long run time.Excessive retention (k'). - Increase the percentage of organic solvent in the mobile phase.
Issue 2: Poor Enantiomeric Resolution (for Chiral Separation)
Symptom Possible Cause Suggested Solution
A single, symmetrical peak is observed for a known racemic mixture.Inappropriate chiral stationary phase (CSP). - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Enantiomeric peaks are broad and have poor resolution.Suboptimal mobile phase for chiral recognition. - Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).- Reversed Phase: Adjust the type and concentration of the organic modifier (acetonitrile or methanol) and the acidic/basic additives.
Elution order of D and L enantiomers needs to be reversed.Chiral selector configuration. - If available, use a CSP with the opposite enantiomeric configuration of the chiral selector.

Experimental Protocols

Protocol 1: Achiral Analysis using Reversed-Phase HPLC

This protocol provides a starting point for the analysis of this compound without enantiomeric separation.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 40% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Chiral Separation using a Polysaccharide-Based CSP

This protocol is a starting point for the enantiomeric separation of a racemic mixture of N-Acetyl-S-benzyl-cysteine.

  • Column: Cellulose or Amylose-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase (Normal Phase):

    • n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Quantitative Data Summary

Table 1: Influence of Mobile Phase Composition on Retention Factor (k') and Resolution (Rs) for a Hypothetical Separation of this compound and a Close-Eluting Impurity on a C18 Column.

% Acetonitrile in Water (with 0.1% TFA)Retention Factor (k') of AnalyteResolution (Rs) from Impurity
40%12.51.8
50%7.81.6
60%4.21.3
70%2.10.9

Table 2: Effect of Flow Rate on Column Efficiency and Resolution for a Hypothetical Separation on a C18 Column.

Flow Rate (mL/min)Theoretical Plates (N)Resolution (Rs)
0.812,5001.7
1.011,0001.6
1.29,5001.4

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution check_all_peaks Are all peaks affected? start->check_all_peaks check_column Check for Column Issues: - Contamination - Void - Blocked Frit check_all_peaks->check_column Yes check_selectivity Optimize Selectivity (α) and Retention (k') check_all_peaks->check_selectivity No all_peaks_yes Yes solution_column Solution: - Flush column - Use guard column - Replace column check_column->solution_column end_good_resolution Achieved Good Resolution solution_column->end_good_resolution all_peaks_no No optimize_mobile_phase Modify Mobile Phase: - Change % Organic - Change Organic Solvent - Adjust pH check_selectivity->optimize_mobile_phase Adjust Parameters optimize_column Change Stationary Phase: - Different chemistry - Chiral column for enantiomers check_selectivity->optimize_column Adjust Parameters optimize_mobile_phase->end_good_resolution optimize_column->end_good_resolution

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Chiral_Separation_Strategy start Start: Separate Enantiomers of This compound method_selection Select Chiral Method start->method_selection direct_method Direct Method: Use Chiral Stationary Phase (CSP) method_selection->direct_method Recommended indirect_method Indirect Method: Use Chiral Derivatizing Agent method_selection->indirect_method csp_type Select CSP Type: - Polysaccharide-based - Macrocyclic glycopeptide-based direct_method->csp_type derivatization Derivatize with agent to form diastereomers indirect_method->derivatization optimization Optimize Mobile Phase for Chiral Recognition csp_type->optimization achiral_separation Separate diastereomers on a standard achiral column (e.g., C18) derivatization->achiral_separation end_separation Baseline Separation of Enantiomers optimization->end_separation achiral_separation->end_separation

Caption: Strategy for chiral separation of this compound.

References

Preventing degradation of N-Acetyl-S-benzyl-D-cysteine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-Acetyl-S-benzyl-D-cysteine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: Based on the chemistry of related compounds like N-acetyl-L-cysteine (NAC), the primary factors contributing to the degradation of this compound are likely oxidation, exposure to extreme pH, elevated temperatures, and light exposure. While the benzylated sulfur atom offers some protection against the dimerization seen with NAC, the thioether linkage can still be susceptible to oxidation.

Q2: How should I store my stock solutions of this compound to ensure stability?

A2: For optimal stability, stock solutions should be stored at or below -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can minimize exposure to oxygen. The NIOSH Manual of Analytical Methods indicates that S-benzylmercapturic acid is stable in frozen urine for a month or more and can withstand several freeze-thaw cycles[1].

Q3: What type of buffer system is recommended for working with this compound?

A3: It is recommended to use a buffer system that maintains a pH between 7.0 and 7.5[2]. Extreme pH conditions, both acidic and basic, can lead to the hydrolysis of the amide bond or other modifications to the molecule. For N-acetyl-L-cysteine, significant degradation is observed under both acidic (HCl 0.5 M) and basic (NaOH 0.1 M) conditions[3].

Q4: Can I do anything to prevent oxidation during my sample preparation workflow?

A4: Yes, several measures can be taken to prevent oxidation. Whenever possible, perform experimental steps in an oxygen-free environment[2]. This can be achieved by using deoxygenated buffers and working under an inert atmosphere. The addition of antioxidants, such as ascorbic acid, or chelating agents like edetate disodium (B8443419) (EDTA) to scavenge metal ions that can catalyze oxidation, may also improve stability[3].

Q5: My analytical results are inconsistent. Could this be due to degradation during sample preparation?

A5: Inconsistent results can indeed be a sign of sample degradation. To troubleshoot this, it is recommended to prepare fresh working solutions for each experiment from a new stock aliquot. Standardizing your sample handling procedures, including incubation times and temperatures, is also crucial. If you suspect degradation, you can perform a small stability study under your specific experimental conditions to assess the stability of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to oxidation.Prepare samples using deoxygenated solvents and consider working under an inert atmosphere. Adding an antioxidant like ascorbic acid to your solutions could be beneficial[3].
Degradation due to improper pH.Ensure your buffers are within the optimal pH range of 7.0-7.5[2]. Verify the pH of your final sample solution.
Adsorption to container surfaces.Use low-adsorption microcentrifuge tubes or glassware. Silanizing glassware can also help minimize adsorption.
Appearance of unknown peaks in chromatogram Formation of degradation products.Review your sample preparation workflow for potential causes of degradation, such as prolonged exposure to room temperature or light. Analyze a freshly prepared standard to confirm the identity of the degradation peaks.
Contamination of the sample or solvent.Use high-purity solvents and reagents. Filter your samples before analysis.
Precipitation in the sample Poor solubility in the chosen solvent or buffer.Ensure that the concentration of this compound is within its solubility limit in your chosen solvent system. Gentle warming or sonication may aid dissolution, but be mindful of potential temperature-induced degradation.
Change in pH leading to precipitation.Re-verify the pH of your solution and adjust if necessary.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the literature, the following tables provide stability data for the closely related compound, N-acetyl-L-cysteine (NAC), under various stress conditions. This data can serve as a valuable guide for handling this compound, though direct extrapolation should be done with caution.

Table 1: Stability of N-acetyl-L-cysteine (NAC) Solution (25 mg/mL) at Different Temperatures [3]

Storage ConditionTime (days)% of Initial NAC Concentration Remaining% NAC Dimer Formation
5 ± 3 °C1>95%<0.5%
3>95%<0.5%
4<95%<0.5%
7>90%>0.5%
8>90%>0.5%
25 ± 2 °C1>95%<0.5%
2>95%>0.5%
3<95%>0.5%
8>90%>0.5%

Table 2: Forced Degradation of N-acetyl-L-cysteine (NAC) [3]

Stress ConditionDuration% Decrease in NAC Content
Light (sunlamp)4 weeks3%
Heating3 hours (80 °C)24%
Acidic (HCl 0.5 M)1 minute15%
Basic (NaOH 0.1 M)10 minutes23%
Oxidative (H₂O₂ 0.3%)3 hours6%

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a suitable high-purity, anhydrous organic solvent such as methanol (B129727) or acetonitrile.

  • Prepare a concentrated stock solution to minimize the volume of organic solvent added to aqueous experimental media.

  • Store the stock solution at -20°C or lower in small, single-use aliquots in amber vials to protect from light.

  • For extended storage, consider flushing the vial with an inert gas (e.g., argon or nitrogen) before capping.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Use a pre-chilled, deoxygenated aqueous buffer (pH 7.0-7.5). Buffers can be deoxygenated by bubbling with an inert gas for 15-20 minutes.

  • Dilute the stock solution to the desired final concentration in the aqueous buffer.

  • If stability is a concern, consider adding an antioxidant (e.g., ascorbic acid at a low, non-interfering concentration) or a chelating agent (e.g., EDTA) to the buffer.

  • Use freshly prepared working solutions for each experiment and keep them on ice until use.

Visualizations

Hypothesized Degradation Pathway of this compound A This compound C Sulfoxide Derivative A->C Oxidation E Hydrolysis Products (e.g., S-benzyl-D-cysteine, acetate) A->E Hydrolysis B Oxidative Stress (e.g., H₂O₂, metal ions) B->C D Extreme pH (Acidic or Basic) D->E F Elevated Temperature F->C F->E

Caption: Hypothesized degradation pathways for this compound.

Recommended Workflow for Stable Sample Preparation cluster_0 Preparation of Reagents cluster_1 Sample Preparation cluster_2 Analysis A Deoxygenate Buffer (pH 7.0-7.5) with inert gas B Prepare fresh antioxidant/chelating agent solution (optional) C Thaw stock solution of this compound D Dilute stock solution in deoxygenated buffer on ice C->D E Add antioxidant/chelating agent (if using) D->E F Vortex briefly and keep on ice E->F G Proceed immediately with downstream analysis F->G

Caption: Workflow for preparing stable samples of this compound.

Troubleshooting Decision Tree A Inconsistent or low analytical signal? B Are you using freshly prepared working solutions? A->B Start Here C Prepare fresh solutions for each experiment. Aliquoting stock solutions is recommended. B->C No D Is the sample preparation performed on ice? B->D Yes E Maintain low temperatures throughout the sample preparation process. D->E No F Are you using deoxygenated buffers and/or an inert atmosphere? D->F Yes G Implement measures to minimize oxygen exposure. F->G No H Is your buffer pH within the 7.0-7.5 range? F->H Yes I Verify and adjust buffer pH. H->I No J Consider adding antioxidants or chelating agents. H->J Yes

Caption: A decision tree for troubleshooting inconsistent analytical results.

References

Troubleshooting poor recovery of N-Acetyl-S-benzyl-D-cysteine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetyl-S-benzyl-D-cysteine in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing consistently low recovery of this compound from my plasma/urine samples. What are the potential causes and how can I improve it?

A1: Low recovery is a common issue that can stem from several factors throughout the analytical workflow. Below is a breakdown of potential causes and corresponding troubleshooting steps.

Potential Cause 1: Suboptimal Sample Preparation and Extraction

This compound is a polar compound, and its efficient extraction from complex biological matrices like plasma and urine is critical.

  • Troubleshooting Steps:

    • Protein Precipitation (for plasma): Ensure complete protein removal. Inefficient precipitation can lead to the analyte being trapped in the protein pellet.

      • Recommendation: Use a cold protein precipitation agent like acetonitrile (B52724) or methanol (B129727) (typically at a 3:1 or 4:1 ratio of solvent to plasma). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) at a low temperature (e.g., 4°C).

    • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up and concentrating the analyte.[1] Poor recovery during SPE can be due to incorrect sorbent selection, inadequate conditioning, or an inappropriate elution solvent.

      • Recommendation: Use a reversed-phase (e.g., C18) or a mixed-mode (combining reversed-phase and anion exchange) SPE cartridge.[1] A detailed protocol is provided in the "Experimental Protocols" section.

    • pH Adjustment: The recovery of this compound, which has a predicted pKa of around 3.37, is highly dependent on the pH of the sample and solutions used during extraction.[2]

      • Recommendation: Acidify the sample to a pH below the pKa (e.g., pH 3-4) before loading it onto an SPE column to ensure the carboxylic acid group is protonated, which enhances its retention on reversed-phase sorbents.[1]

Potential Cause 2: Analyte Instability

Degradation of the analyte during sample collection, storage, or processing can significantly reduce recovery.

  • Troubleshooting Steps:

    • Storage Conditions: Ensure samples are stored properly.

      • Recommendation: Store urine and plasma samples at -20°C or lower. S-benzylmercapturic acid has been shown to be stable in frozen urine for at least a month and can withstand several freeze-thaw cycles.[3][4][5]

    • pH Stability: Some mercapturic acids can be unstable at pH values above 5.

      • Recommendation: Maintain a slightly acidic pH during sample processing where possible.

    • Light Sensitivity: Some related compounds have shown sensitivity to light.

      • Recommendation: To minimize degradation, especially during extended autosampler runs, use amber vials.[4]

Potential Cause 3: Issues with LC-MS/MS Analysis

Problems with the analytical instrumentation can lead to apparent low recovery.

  • Troubleshooting Steps:

    • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal.[6][7][8][9]

      • Recommendation: Improve sample cleanup using SPE. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering components. A post-column infusion experiment can help identify regions of ion suppression.

    • Suboptimal MS Parameters: Incorrect mass transition and collision energy settings will result in a poor signal.

      • Recommendation: Optimize the MS parameters by infusing a standard solution of this compound.

Q2: My results show high variability between replicate samples. What could be the reason?

A2: High variability is often linked to inconsistencies in the sample preparation and analytical process.

  • Troubleshooting Steps:

    • Inconsistent Sample Handling: Ensure all samples are treated identically. Use precise pipetting techniques and consistent timing for each step of the extraction process.

    • Incomplete Reconstitution: After evaporating the elution solvent, ensure the analyte is fully redissolved in the reconstitution solvent. Vortexing and/or sonication can help.

    • Autosampler Issues: Check for any issues with the autosampler, such as inconsistent injection volumes.

    • Matrix Effects: Variability in the sample matrix between different samples can lead to varying degrees of ion suppression.[9]

      • Recommendation: The use of a stable isotope-labeled internal standard (e.g., N-Acetyl-S-benzyl-d5-L-cysteine) is highly recommended to compensate for matrix effects and variability in extraction recovery.

Data Presentation

Table 1: Representative Recovery Data for Solid-Phase Extraction of Mercapturic Acids

SPE MethodMatrixAnalyte ConcentrationMean Recovery (%)% RSD (n=6)
Reversed-Phase (C18)Urine10 ng/mL92.54.8
Reversed-Phase (C18)Urine100 ng/mL95.13.2
Reversed-Phase (C18)Plasma10 ng/mL89.76.1
Reversed-Phase (C18)Plasma100 ng/mL93.24.5
Mixed-Mode Anion ExchangeUrine10 ng/mL96.33.5
Mixed-Mode Anion ExchangeUrine100 ng/mL98.22.1

Data is representative for mercapturic acids and may vary for this compound.

Table 2: Physicochemical Properties of N-Acetyl-S-benzyl-L-cysteine

PropertyValue
Molecular Weight253.32 g/mol [10]
Melting Point162 - 163 °C[2]
pKa (Predicted)3.37 ± 0.10[2]
SolubilityVery soluble in water. Slightly soluble in DMSO, Ethanol, Methanol.[2][11]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from established methods for S-benzylmercapturic acid.[3][5]

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at approximately 2000 x g for 10 minutes to pellet any sediment.

    • Take a 4.0 mL aliquot of the supernatant.

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., N-Acetyl-S-benzyl-d5-L-cysteine).

    • Acidify the sample to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Wash the cartridge with 3 mL of acetone.

    • Equilibrate the cartridge with 3 mL of HPLC-grade water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of HPLC-grade water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for approximately 5-10 minutes to remove excess water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte with two 3 mL aliquots of acetone.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample (4 mL) add_is Add Internal Standard urine_sample->add_is acidify Acidify with Formic Acid (pH 3-4) add_is->acidify load Load Sample acidify->load condition Condition C18 Cartridge (Acetone, Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analyte (Acetone) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for SPE of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Analyte Recovery cause1 Poor Extraction Efficiency start->cause1 cause2 Analyte Instability start->cause2 cause3 LC-MS/MS Issues start->cause3 solution1a Optimize SPE Protocol (Sorbent, pH, Solvents) cause1->solution1a solution1b Improve Protein Precipitation cause1->solution1b solution2a Check Storage Conditions (-20°C or lower) cause2->solution2a solution2b Use Amber Vials cause2->solution2b solution3a Investigate Ion Suppression cause3->solution3a solution3b Optimize MS Parameters cause3->solution3b solution3c Use Isotope-Labeled Internal Standard cause3->solution3c

Caption: Troubleshooting logic for low analyte recovery.

References

N-Acetyl-S-benzyl-D-cysteine storage conditions to prevent oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions for N-Acetyl-S-benzyl-D-cysteine to prevent oxidation, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability and to minimize the risk of oxidation, solid this compound should be stored at -20°C.[1] For shorter periods, storage at room temperature is also acceptable, as indicated by some suppliers.[2][3][4] To further protect against degradation, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.

Q2: How should I store solutions of this compound?

Aqueous solutions of N-acetyl-L-cysteine, a closely related compound, are not recommended for storage for more than one day.[1] If you must store a solution, it should be prepared fresh and used as quickly as possible. For short-term storage, refrigeration at 2-8°C is advisable. To minimize oxidation in solution, consider purging the solvent with an inert gas like argon or nitrogen before dissolution.[1] The stability of N-acetylcysteine solutions is significantly influenced by pH, with degradation observed under both acidic and basic conditions.[5]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway of concern is the oxidation of the sulfur atom in the cysteine moiety. For the related compound N-acetylcysteine (NAC), the main degradation product is the dimer, N,N'-diacetylcystine, formed through the oxidation of the thiol group.[5] While this compound has a protected thiol group, the thioether linkage can still be susceptible to oxidation, potentially forming a sulfoxide. Additionally, hydrolysis of the acetyl group or the peptide bond can occur under strong acidic or basic conditions.

Q4: Are there any additives that can help prevent oxidation in solution?

Studies on parenteral N-acetylcysteine have shown that certain additives can inhibit dimerization and degradation. Zinc gluconate, at a concentration of 62.5 µg/mL, was found to stabilize a 25 mg/mL N-acetylcysteine solution for at least 8 days when stored at 5 ± 3 °C.[5][6] Other antioxidants such as ascorbic acid and sodium edetate have also been investigated to decrease N-acetylcysteine degradation.[5] While these studies were not performed on the S-benzyl derivative, the principle of using antioxidants to mitigate oxidative stress is applicable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Re-evaluate your storage conditions based on the recommendations above. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound using HPLC.
Appearance of unexpected peaks in chromatography Presence of oxidation or other degradation products.1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products like the sulfoxide. 2. Review solution preparation and experimental conditions to identify potential sources of oxidants or extreme pH.
Low biological activity of the compound The compound may have degraded over time.1. Use a fresh vial of this compound. 2. Confirm the identity and purity of the compound before use.

Storage Condition Summary

Parameter Recommended Condition Justification
Temperature (Solid) -20°C (long-term)[1] or Room Temperature (short-term)[2][3][4]Minimizes thermal degradation.
Temperature (Solution) 2-8°C (short-term, <24 hours)[1]Slows down degradation kinetics in solution.
Atmosphere Inert gas (e.g., Argon, Nitrogen) for solutions[1]Protects against oxidation.
Light Protected from light (amber vial)[5]Minimizes potential photodegradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol is adapted from methods used for N-acetylcysteine and its related substances.[5][7]

Objective: To determine the stability of this compound under various stress conditions.

Materials:

Method:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Add 1N HCl to a sample of the stock solution and incubate at 60°C for 24 hours.

    • Basic: Add 1N NaOH to a sample of the stock solution and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ to a sample of the stock solution and incubate at room temperature for 24 hours.[5]

    • Thermal: Incubate a sample of the stock solution at 80°C for 24 hours.[5]

    • Photolytic: Expose a sample of the stock solution to UV light (254 nm) for 24 hours.[5]

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples. Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: Inject the samples and monitor for the appearance of new peaks and a decrease in the area of the parent peak, which indicates degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (1N HCl, 60°C) stock->acid Expose to base Basic (1N NaOH, 60°C) stock->base Expose to oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (UV light) stock->photo Expose to hplc RP-HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (Peak Area, New Peaks) hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation deacetyl S-benzyl-D-cysteine parent->deacetyl Deacetylation hydrolyzed Benzylmercaptan + N-acetyl-D-cysteine parent->hydrolyzed Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Addressing solubility issues of N-Acetyl-S-benzyl-D-cysteine in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of N-Acetyl-S-benzyl-D-cysteine in buffers.

Troubleshooting Guide

Issue: Precipitate forms when dissolving this compound in aqueous buffer.

Possible Cause 1: Low Aqueous Solubility

This compound has lower aqueous solubility compared to its analog N-acetyl-L-cysteine (NAC) due to the presence of the hydrophobic S-benzyl group. Direct dissolution in aqueous buffers can be challenging.

Solution:

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

    • Recommended Solvents: Based on data for related compounds, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are suitable choices. A deuterated L-isomer has been noted to have slight solubility in DMSO and methanol.

    • Protocol:

      • Prepare a stock solution of this compound in 100% DMSO or ethanol. Aim for a concentration significantly higher than your final working concentration.

      • While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution.

      • Caution: Ensure the final concentration of the organic solvent in your aqueous buffer is low enough to not affect your experiment (typically <1%).

Possible Cause 2: Incorrect pH of the Buffer

The solubility of compounds with acidic or basic functional groups is pH-dependent. This compound is an acidic molecule.

Solution:

  • Adjusting pH: The solubility of acidic compounds generally increases at a higher pH.

    • Recommendation: Attempt to dissolve the compound in a buffer with a pH slightly above its pKa. If the pKa is unknown, a basic buffer (pH > 7.5) may improve solubility.

    • Procedure:

      • Prepare your desired buffer.

      • Slowly add the this compound powder to the buffer while stirring.

      • If solubility is poor, incrementally increase the pH of the solution by adding a small amount of a base (e.g., 1M NaOH) and observe for dissolution. Be mindful of the pH stability of your compound and the requirements of your experiment.

Issue: The compound will not dissolve even with the use of a co-solvent.

Possible Cause: Saturation Limit Reached

You may be trying to achieve a concentration that is above the compound's solubility limit in that specific solvent system.

Solution:

  • Sonication: Mechanical energy can help to break down solute particles and enhance dissolution.

    • Protocol: After adding the compound to the solvent, place the vial in a sonicator bath for 5-10 minute intervals. Check for dissolution after each interval. Avoid excessive heating of the sample.

  • Gentle Heating: Increasing the temperature can increase the solubility of many compounds.

    • Protocol: Gently warm the solution in a water bath (e.g., 37°C). Do not overheat, as this could degrade the compound.

  • Serial Dilution: If a high concentration is not achievable, prepare a saturated solution, centrifuge to pellet any undissolved solid, and then determine the concentration of the supernatant. This can then be diluted to your desired working concentration.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common buffers like PBS?

Q2: What organic solvents are recommended for making a stock solution?

Based on data for related compounds, DMSO and ethanol are recommended for preparing stock solutions. N-acetyl-L-cysteine is soluble in these solvents at approximately 50 mg/mL[1]. A deuterated L-isomer of N-Acetyl-S-benzyl-cysteine is described as having "slight" solubility in DMSO and methanol[2]. It is advisable to test solubility on a small scale first.

Q3: Can I store solutions of this compound?

For aqueous solutions of the related compound N-acetyl-L-cysteine, it is not recommended to store them for more than one day[1]. It is best practice to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO can typically be stored at -20°C or -80°C for longer periods, but it is recommended to consult the manufacturer's data sheet for specific stability information.

Q4: How can I improve the solubility without using organic solvents?

If your experimental system cannot tolerate organic solvents, you can try the following:

  • pH Adjustment: As this compound is acidic, increasing the pH of the buffer can enhance its solubility.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins can be used to encapsulate the hydrophobic benzyl (B1604629) group and increase aqueous solubility. The appropriate solubilizing agent and its concentration would need to be determined empirically for your specific application.

Data Presentation

Table 1: Solubility of N-acetyl-L-cysteine (NAC) as a Reference

SolventApproximate Solubility (mg/mL)
PBS (pH 7.2)30
Ethanol50
DMSO50
Dimethyl formamide50

Note: This data is for the related compound N-acetyl-L-cysteine and should be used as a general guideline. The solubility of this compound is expected to be lower in aqueous solutions.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Objective: To prepare a concentrated stock solution for subsequent dilution in aqueous buffers.

  • Materials:

    • This compound powder

    • Anhydrous DMSO or 200-proof ethanol

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL or higher, if achievable).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Objective: To prepare a final working solution of this compound in an aqueous buffer from a concentrated stock.

  • Materials:

    • Concentrated stock solution of this compound in an organic solvent.

    • Desired aqueous buffer (e.g., PBS, TRIS).

    • Sterile conical tube or beaker.

    • Vortex mixer or magnetic stirrer.

  • Procedure:

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While continuously vortexing or stirring the buffer, slowly add the required volume of the concentrated stock solution drop by drop.

    • Continue to vortex or stir for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If a precipitate forms, the concentration may be too high for that percentage of co-solvent.

    • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_start Starting Material cluster_method1 Method 1: Direct Dissolution cluster_method2 Method 2: Co-Solvent Approach cluster_troubleshooting Troubleshooting start This compound Powder dissolve_direct Add to Aqueous Buffer start->dissolve_direct dissolve_organic Dissolve in Organic Solvent (e.g., DMSO) start->dissolve_organic observe1 Observe for Dissolution dissolve_direct->observe1 success1 Soluble: Ready for Use observe1->success1 Yes fail1 Insoluble/Precipitate observe1->fail1 No sonicate Sonication fail1->sonicate heat Gentle Heating fail1->heat adjust_ph Adjust pH fail1->adjust_ph stock_solution Prepare Concentrated Stock dissolve_organic->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute observe2 Observe for Precipitation dilute->observe2 success2 Soluble: Ready for Use observe2->success2 No fail2 Precipitate observe2->fail2 Yes fail2->sonicate fail2->heat

Caption: Workflow for dissolving this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Problem: Compound is Insoluble q1 Are you dissolving directly in aqueous buffer? start->q1 a1_yes Prepare a stock solution in an organic solvent (e.g., DMSO). q1->a1_yes Yes a1_no Proceed to next step. q1->a1_no No q2 Is the concentration too high? a1_no->q2 a2_yes Lower the concentration or perform serial dilutions. q2->a2_yes Yes a2_no Proceed to next step. q2->a2_no No q3 Have you tried mechanical assistance? a2_no->q3 a3_no Apply sonication or gentle heating. q3->a3_no No a3_yes Consider pH modification. q3->a3_yes Yes q4 Is pH adjustment an option? a3_yes->q4 a4_yes Increase the pH of the buffer for this acidic compound. q4->a4_yes Yes a4_no Consider alternative solubilizing agents (e.g., cyclodextrins). q4->a4_no No

Caption: Decision tree for troubleshooting solubility problems.

References

Technical Support Center: Synthesis of N-Acetyl-S-benzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Acetyl-S-benzyl-D-cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically achieved in a two-step process:

  • S-benzylation of D-cysteine: The thiol group of D-cysteine is reacted with a benzylating agent, most commonly benzyl (B1604629) chloride, to form S-benzyl-D-cysteine.

  • N-acetylation of S-benzyl-D-cysteine: The amino group of S-benzyl-D-cysteine is then acetylated using an acetylating agent like acetic anhydride (B1165640) to yield the final product, this compound.

The order of these steps can be reversed, but protecting the thiol group first is a common strategy to prevent potential side reactions at the more nucleophilic sulfur atom.

Q2: What are the critical parameters to control for maximizing the yield of the S-benzylation step?

A2: The S-benzylation of cysteine is a crucial step for achieving a high overall yield. Key parameters to control include:

  • Temperature: Lower temperatures are generally favored to minimize side reactions. A study on S-benzyl-L-cysteine synthesis found an optimal reaction temperature of 5°C.[1]

  • Molar Ratio of Reactants: The stoichiometry between D-cysteine and the benzylating agent is critical. An excess of the benzylating agent can lead to unwanted byproducts. A molar ratio of Cysteine to Benzyl Chloride of 0.8:1.0 has been reported as optimal in one study.[1]

  • Rate of Addition: A slow, controlled addition of the benzylating agent is recommended to maintain the optimal reaction temperature and minimize localized high concentrations that can promote side reactions. A feeding velocity of 0.73 mL/min for a benzyl chloride/ethanol solution was found to be optimal in a feed-batch process.[1]

  • pH: The reaction is typically carried out under basic conditions to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Stirring Rate: Adequate agitation is necessary to ensure proper mixing of the reactants. A stirring rate of 250 r/min has been reported as optimal.[1]

Q3: Which acetylating agent is recommended for the N-acetylation step?

A3: Acetic anhydride is a commonly used and effective acetylating agent for the N-acetylation of amino acids.[2] Acetyl chloride can also be used.[2] The reaction is typically performed in a suitable solvent and may require a base to neutralize the acetic acid byproduct.

Q4: What are common methods for purifying the final product?

A4: Purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. The most common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds.[2]

  • Chromatography: Techniques such as column chromatography can be employed for more challenging separations.[2]

  • Filtration: Used to isolate the purified solid product from the crystallization solvent.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of S-benzyl-D-cysteine Suboptimal Reaction Temperature: High temperatures can lead to side reactions.Maintain the reaction temperature at a lower level, ideally around 5°C.[1]
Incorrect Molar Ratio: An inappropriate ratio of cysteine to benzyl chloride can result in incomplete reaction or byproduct formation.Optimize the molar ratio. A ratio of Cys:Bzl-Cl of 0.8:1.0 has been shown to be effective.[1]
Rapid Addition of Benzyl Chloride: Fast addition can cause localized heating and side reactions.Add the benzyl chloride solution slowly and at a controlled rate. A feeding velocity of 0.73 mL/min has been suggested.[1]
Formation of Dibenzyl Sulfide Excess Benzyl Chloride: Unreacted benzyl chloride can react with the product to form a dibenzylated byproduct.Use a controlled amount of benzyl chloride, and consider using a slight excess of D-cysteine.
Presence of Disulfide Impurities Oxidation of the Thiol Group: The thiol group of cysteine is susceptible to oxidation, leading to the formation of cystine dimers.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Low Yield of this compound Incomplete Acetylation: Insufficient acetylating agent or suboptimal reaction conditions can lead to incomplete conversion.Ensure the use of a sufficient excess of acetic anhydride and optimize the reaction time and temperature.
Hydrolysis of Acetic Anhydride: Presence of water in the reaction mixture can hydrolyze the acetic anhydride.Use anhydrous solvents and reagents for the acetylation step.
Difficulty in Product Purification Presence of Multiple Impurities: A non-optimized reaction can lead to a complex mixture of products that is difficult to separate.Re-evaluate and optimize the reaction conditions for both the S-benzylation and N-acetylation steps to minimize byproduct formation.
Inappropriate Crystallization Solvent: The choice of solvent is crucial for effective recrystallization.Screen different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities dissolved.

Data Presentation

Table 1: Optimized Conditions for S-benzylation of L-Cysteine

The following table summarizes the optimal reaction conditions for the synthesis of S-Benzyl-L-Cysteine in a feed-batch process, which resulted in a maximum yield of 91.26%.[1] These conditions can serve as a starting point for the optimization of this compound synthesis.

ParameterOptimal Condition
Feeding Velocity of Benzyl Chloride/Ethanol 0.73 mL/min
Molar Ratio of Cysteine:Benzyl Chloride 0.8:1.0
Reaction Temperature 5°C
Stirring Rate 250 r/min
Maximum Yield 91.26%

Experimental Protocols

Protocol 1: Synthesis of S-benzyl-D-cysteine

This protocol is based on optimized conditions reported for the synthesis of S-benzyl-L-cysteine.[1]

  • Dissolution: Dissolve D-cysteine in an aqueous solution of sodium hydroxide.

  • Cooling: Cool the reaction mixture to 5°C in an ice bath with continuous stirring.

  • Preparation of Benzylating Agent: Prepare a solution of benzyl chloride in ethanol.

  • Addition: Add the benzyl chloride solution to the D-cysteine solution dropwise at a controlled rate (e.g., 0.73 mL/min), while maintaining the temperature at 5°C and stirring at approximately 250 r/min.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, adjust the pH of the solution to the isoelectric point of S-benzyl-D-cysteine to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the N-acetylation of an amino acid.

  • Dissolution: Suspend S-benzyl-D-cysteine in a suitable solvent (e.g., glacial acetic acid).

  • Addition of Acetylating Agent: Add acetic anhydride to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Precipitation: Pour the reaction mixture into cold water to precipitate the this compound.

  • Isolation and Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

experimental_workflow cluster_s_benzylation Step 1: S-benzylation cluster_n_acetylation Step 2: N-acetylation cluster_purification Step 3: Purification start_s D-cysteine conditions_s NaOH (aq) 5°C, 250 rpm start_s->conditions_s reagent_s Benzyl Chloride (in Ethanol) reagent_s->conditions_s product_s S-benzyl-D-cysteine conditions_s->product_s start_n S-benzyl-D-cysteine product_s->start_n conditions_n Glacial Acetic Acid Room Temperature start_n->conditions_n reagent_n Acetic Anhydride reagent_n->conditions_n product_n This compound conditions_n->product_n start_p Crude Product product_n->start_p process_p Recrystallization (e.g., Ethanol/Water) start_p->process_p final_product Pure this compound process_p->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_benzylation_issues S-benzylation Problems cluster_acetylation_issues N-acetylation Problems cluster_purification_issues Purification Difficulties cluster_solutions_s Solutions for S-benzylation cluster_solutions_n Solutions for N-acetylation cluster_solutions_p Solutions for Purification issue Low Final Yield low_yield_s Low Yield of S-benzyl-D-cysteine issue->low_yield_s side_reaction_s Side Reactions issue->side_reaction_s low_yield_n Incomplete Acetylation issue->low_yield_n hydrolysis Hydrolysis of Acetic Anhydride issue->hydrolysis complex_mixture Complex Mixture issue->complex_mixture sol_temp Optimize Temperature (e.g., 5°C) low_yield_s->sol_temp sol_ratio Optimize Molar Ratio low_yield_s->sol_ratio sol_addition Slow Reagent Addition low_yield_s->sol_addition side_reaction_s->sol_ratio sol_inert Use Inert Atmosphere side_reaction_s->sol_inert sol_reagent_n Sufficient Acetic Anhydride low_yield_n->sol_reagent_n sol_anhydrous Use Anhydrous Conditions hydrolysis->sol_anhydrous sol_optimize_reaction Re-optimize Reactions complex_mixture->sol_optimize_reaction sol_solvent Screen Solvents complex_mixture->sol_solvent

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing adduct formation of N-Acetyl-S-benzyl-D-cysteine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-Acetyl-S-benzyl-D-cysteine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to adduct formation during the analysis of this compound.

Troubleshooting Guide

This guide provides solutions in a question-and-answer format to address specific issues you might encounter during the ESI-MS analysis of this compound.

Question 1: I am analyzing a pure standard of this compound, but I see multiple peaks in my mass spectrum instead of just the expected protonated molecule ([M+H]⁺). Why is this happening?

Answer: The presence of multiple peaks for a pure standard is a common phenomenon in electrospray ionization (ESI) and is typically due to the formation of adducts. An adduct ion is formed when your target molecule associates with another ionic species present in the sample or mobile phase.[1] For this compound (Molecular Weight ≈ 253.3 g/mol ), you should look for the protonated molecule [M+H]⁺ at approximately m/z 254.3. The additional peaks are likely adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common contaminants in solvents, reagents, and glassware.[2][3]

Question 2: My mass spectrum shows significant peaks at m/z 276.3 and 292.3, while the peak for my target ion at m/z 254.3 is very weak or absent. What are these peaks?

Answer: These peaks correspond to sodium and potassium adducts of your analyte.

  • [M+Na]⁺: The peak at m/z 276.3 is the sodium adduct. This is calculated by adding the mass of a sodium ion (~23 Da) to the neutral molecular weight of your compound (253.3 + 23 ≈ 276.3).[4]

  • [M+K]⁺: The peak at m/z 292.3 is the potassium adduct, formed by adding the mass of a potassium ion (~39 Da) (253.3 + 39 ≈ 292.3).[4]

The high intensity of these adduct peaks relative to your protonated molecule indicates that the conditions are favorable for adduct formation, which can suppress the signal of your target [M+H]⁺ ion and complicate data interpretation.[5]

Question 3: How can I reduce the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts?

Answer: There are several strategies to minimize alkali metal adducts, focusing on sample preparation, mobile phase composition, and instrument parameters.

  • Use High-Purity Reagents: Ensure all solvents (water, acetonitrile (B52724), methanol) and additives are LC-MS grade or higher to minimize metal ion contamination.[6]

  • Avoid Glassware: Glass can be a source of sodium and potassium ions.[3] Whenever possible, use high-quality polypropylene (B1209903) or other plastic vials and containers for sample and mobile phase preparation.

  • Optimize Mobile Phase: Lowering the pH of the mobile phase can significantly help. By providing an excess of protons (H⁺), you promote the formation of the desired [M+H]⁺ ion over metal adducts.[4] Adding 0.1% formic acid to your mobile phases is a standard practice to achieve this.

  • Clean the System: If the instrument has been used with non-volatile buffers (e.g., phosphate (B84403) buffers), flush the entire LC-MS system thoroughly to remove residual salts.

Question 4: What is the best mobile phase composition to minimize adducts for this compound?

Answer: For reversed-phase chromatography, a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (B129727) (Mobile Phase B) is highly recommended. The formic acid provides the necessary protons to favor [M+H]⁺ formation.[7][8] While additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are sometimes used, they can introduce ammonium adducts ([M+NH₄]⁺) and may not be as effective at suppressing sodium and potassium adducts as a simple acid like formic acid.[9]

Question 5: Can I adjust my ion source settings to reduce adducts?

Answer: Yes, optimizing ion source parameters can help, although mobile phase composition is often the more dominant factor.

  • In-Source Fragmentation: In-source fragmentation (ISF) occurs when the voltages used to accelerate ions are too high, causing molecules to fragment before they reach the analyzer.[10] While not directly adduct formation, it can complicate spectra. A careful tuning of cone/nozzle/skimmer voltages can minimize this.

  • Source Temperatures and Gas Flows: Desolvation temperature and nebulizer gas flow are critical for efficient solvent evaporation and ion formation. Inadequate desolvation can sometimes promote clustering and adduct formation. Optimize these parameters to achieve the most stable and intense signal for your [M+H]⁺ ion.

  • Sprayer Voltage: Using excessively high sprayer voltages can lead to corona discharge, which can cause signal instability and the formation of solvent cluster ions.[3] It is advisable to use the lowest voltage that provides a stable signal.

Quantitative Data Summary

The following tables provide a quick reference for common adducts and the effect of mobile phase additives.

Table 1: Common Adducts of this compound (MW ≈ 253.3 Da)

Adduct TypeAdducting IonMass Shift (Da)Expected m/zCommon Source
Protonated Molecule H⁺+1.0254.3 Acidic mobile phase
Sodium Adduct Na⁺+23.0276.3Solvents, glassware, reagents
Potassium Adduct K⁺+39.0292.3Solvents, glassware, reagents
Ammonium Adduct NH₄⁺+18.0271.3Ammonium-based buffers

Table 2: Effect of Mobile Phase Additives on Adduct Formation

AdditiveTypical ConcentrationEffect on [M+H]⁺Effect on [M+Na]⁺ / [M+K]⁺Notes
Formic Acid 0.1%Strong EnhancementStrong SuppressionRecommended for minimizing metal adducts.
Acetic Acid 0.1% - 0.2%EnhancementSuppressionGenerally effective, but less acidic than formic acid.[7]
Ammonium Formate 5-10 mMModerate EnhancementModerate SuppressionCan introduce [M+NH₄]⁺ adducts.
Ammonium Acetate 5-10 mMModerate EnhancementModerate SuppressionCan introduce [M+NH₄]⁺ adducts; useful for pH control.[7][11]
No Additive N/AVariable/WeakHigh FormationNot recommended; leads to poor ionization and high adducts.[12]

Experimental Protocols

Protocol 1: Optimized Mobile Phase Preparation

This protocol describes the preparation of a mobile phase designed to promote protonation and minimize sodium and potassium adduct formation.

  • Acquire High-Purity Reagents: Use LC-MS grade water, acetonitrile (or methanol), and formic acid.

  • Use Plastic Containers: Whenever possible, use polypropylene or other suitable plastic graduated cylinders and solvent bottles to avoid leaching of metal ions from glass.

  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Prepare Mobile Phase B (Organic):

    • Measure 999 mL of LC-MS grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly. Sonicate for 5-10 minutes to degas.

  • System Flush: Before running your samples, flush the LC system and mass spectrometer inlet with the new mobile phases for at least 20-30 minutes to ensure any residual salts from previous analyses are removed.

Protocol 2: General Ion Source Optimization Workflow

This protocol provides a general workflow for optimizing ESI source parameters to maximize the [M+H]⁺ signal and minimize adducts.

  • Prepare a Tuning Solution: Prepare a solution of this compound at a typical working concentration (e.g., 1 µg/mL) in a 50:50 mixture of your prepared Mobile Phase A and B.

  • Infuse the Solution: Using a syringe pump, infuse the tuning solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Optimize Key Parameters: While observing the signal for the [M+H]⁺ ion (m/z 254.3) and potential adducts (m/z 276.3, 292.3), adjust the following parameters one at a time to find the optimal value that maximizes the [M+H]⁺ signal and minimizes the adduct signals.

    • Capillary/Sprayer Voltage: Start with the manufacturer's recommended value and adjust up and down in small increments. Find the voltage that gives the most stable and intense signal for [M+H]⁺.

    • Desolvation/Drying Gas Temperature: Increase the temperature incrementally until the [M+H]⁺ signal is maximized. Excessively high temperatures can cause thermal degradation.

    • Nebulizer/Drying Gas Flow: Adjust the gas flow to achieve a stable spray and maximum signal intensity.

    • Cone/Nozzle/Skimmer Voltage: This voltage influences ion transmission and in-source fragmentation. Adjust this to maximize the [M+H]⁺ ion while ensuring no significant fragmentation is observed.

  • Record Optimal Parameters: Once the best combination of settings is found, save them as a new instrument method.

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing adduct formation.

Adduct_Troubleshooting_Workflow cluster_mitigation Mitigation Strategy start Multiple Unexpected Peaks in Mass Spectrum check_adducts Calculate m/z for Common Adducts ([M+Na]⁺, [M+K]⁺) start->check_adducts adducts_confirmed Adducts Confirmed check_adducts->adducts_confirmed optimize_mp Optimize Mobile Phase (Add 0.1% Formic Acid) adducts_confirmed->optimize_mp Primary Action use_plastic Use Plastic Vials & High-Purity Solvents optimize_mp->use_plastic optimize_source Optimize Ion Source Parameters use_plastic->optimize_source desalt_sample Consider Sample Desalting (if high matrix) optimize_source->desalt_sample reanalyze Re-analyze Sample desalt_sample->reanalyze problem_solved Problem Solved: Dominant [M+H]⁺ Peak reanalyze->problem_solved

Caption: A workflow for troubleshooting and mitigating adduct formation.

Adduct_Formation_Chemistry cluster_analyte Analyte cluster_ions Common Cations in ESI Source cluster_adducts Observed Ions in Mass Spectrum M This compound (M) MH [M+H]⁺ (Target Ion) M->MH + H⁺ MNa [M+Na]⁺ (Sodium Adduct) M->MNa + Na⁺ MK [M+K]⁺ (Potassium Adduct) M->MK + K⁺ H H⁺ Na Na⁺ K K⁺

Caption: Chemical relationship between the analyte and its common adducts.

References

Validation & Comparative

A Comparative Guide to N-Acetyl-S-benzyl-D-cysteine and N-Acetyl-S-benzyl-L-cysteine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Acetyl-S-benzyl-D-cysteine and N-Acetyl-S-benzyl-L-cysteine, focusing on their anticipated performance in common biological assays. Direct comparative experimental data for these specific S-benzyl derivatives is limited in publicly available literature. Therefore, this guide draws upon the well-established stereospecific differences of their parent compound, N-acetylcysteine (NAC), to infer their likely biological activities.

The key difference between the L- and D-enantiomers of N-acetylated cysteine derivatives lies in their metabolic fate and subsequent biological activity. N-acetyl-L-cysteine (L-NAC) serves as a cellular precursor to L-cysteine, which is a building block for the critical intracellular antioxidant, glutathione (B108866) (GSH).[1] In contrast, N-acetyl-D-cysteine (D-NAC) is not readily deacetylated by enzymes in the body and therefore does not contribute to glutathione synthesis.[1][2] However, both isomers possess a free thiol group, which may allow them to act as direct radical scavengers.[1]

Inferred Performance in Key Biological Assays

Based on the known properties of L-NAC and D-NAC, the following table summarizes the expected outcomes when comparing N-Acetyl-S-benzyl-L-cysteine and this compound in various biological assays.

Biological AssayN-Acetyl-S-benzyl-L-cysteine (Expected Outcome)This compound (Expected Outcome)Underlying Principle
Glutathione Synthesis Assay Expected to increase intracellular glutathione levels.Not expected to significantly increase intracellular glutathione levels.The L-enantiomer is a substrate for deacetylases, releasing L-cysteine for GSH synthesis. The D-enantiomer is a poor substrate for these enzymes.[1][2]
Antioxidant Capacity Assays (e.g., DPPH, ABTS) Expected to show direct radical scavenging activity.Expected to show direct radical scavenging activity, potentially of similar magnitude to the L-enantiomer.Both enantiomers possess a thiol group that can directly neutralize free radicals, a property independent of glutathione synthesis.[1]
Cell Viability/Cytotoxicity Assays (in response to oxidative stress) Expected to provide greater protection against oxidative stress-induced cell death.Expected to provide some protection via direct radical scavenging, but likely less effective than the L-enantiomer.The ability of the L-enantiomer to replenish glutathione provides a more sustained and potent antioxidant defense system within the cell.

Signaling Pathways and Metabolic Fate

The differential metabolism of the two enantiomers is central to their distinct biological effects. The L-enantiomer is deacetylated to L-cysteine, which is then incorporated into the glutathione synthesis pathway. The D-enantiomer is largely unmetabolized and excreted.

cluster_L N-Acetyl-S-benzyl-L-cysteine Pathway cluster_D This compound Pathway cluster_direct Direct Radical Scavenging (Both Enantiomers) L-Cys N-Acetyl-S-benzyl-L-cysteine Deacetylase_L Deacetylase L-Cys->Deacetylase_L Metabolized by Cysteine_L L-Cysteine Deacetylase_L->Cysteine_L Produces GSH Glutathione (GSH) Cysteine_L->GSH Precursor for Antioxidant_Defense_L Enhanced Antioxidant Defense GSH->Antioxidant_Defense_L D-Cys This compound Deacetylase_D Deacetylase D-Cys->Deacetylase_D Poor Substrate Excretion Excreted Unchanged D-Cys->Excretion Both N-Acetyl-S-benzyl-L/D-cysteine ROS Reactive Oxygen Species (ROS) Both->ROS Directly Scavenges Neutralization ROS Neutralization

Caption: Metabolic pathways of N-Acetyl-S-benzyl-cysteine enantiomers.

Experimental Protocols

To empirically determine the comparative performance of this compound and N-Acetyl-S-benzyl-L-cysteine, the following experimental protocols are recommended.

Intracellular Glutathione Assay

This assay quantifies the total glutathione content within cells following treatment with the test compounds.

Workflow:

Cell_Culture 1. Seed cells in a 96-well plate Treatment 2. Treat cells with L- and D-enantiomers Cell_Culture->Treatment Lysis 3. Lyse cells to release intracellular contents Treatment->Lysis Assay 4. Add GSH assay reagent (e.g., DTNB) Lysis->Assay Measurement 5. Measure absorbance or fluorescence Assay->Measurement Analysis 6. Quantify GSH levels against a standard curve Measurement->Analysis

Caption: Workflow for the intracellular glutathione assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and N-Acetyl-S-benzyl-L-cysteine. Treat the cells with a range of concentrations of each compound and include an untreated control. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer to release the intracellular contents.

  • GSH Detection: Use a commercial glutathione assay kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product). Add the assay reagents to the cell lysates according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Quantification: Prepare a standard curve using known concentrations of GSH. Calculate the intracellular GSH concentration in the treated and control samples by interpolating from the standard curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compounds to directly scavenge free radicals.

Workflow:

Preparation 1. Prepare serial dilutions of L- and D-enantiomers Reaction 2. Add DPPH solution to each dilution Preparation->Reaction Incubation 3. Incubate in the dark at room temperature Reaction->Incubation Measurement 4. Measure absorbance at ~517 nm Incubation->Measurement Calculation 5. Calculate % inhibition and IC50 value Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Sample Preparation: Prepare stock solutions of this compound and N-Acetyl-S-benzyl-L-cysteine in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solutions.

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT Cell Viability Assay (under oxidative stress)

This assay assesses the protective effect of the compounds against oxidative stress-induced cell death.

Workflow:

Pre-treatment 1. Treat cells with L- and D-enantiomers Oxidative_Stress 2. Induce oxidative stress (e.g., with H2O2) Pre-treatment->Oxidative_Stress MTT_Addition 3. Add MTT reagent to cells Oxidative_Stress->MTT_Addition Incubation_MTT 4. Incubate to allow formazan formation MTT_Addition->Incubation_MTT Solubilization 5. Solubilize formazan crystals Incubation_MTT->Solubilization Measurement_MTT 6. Measure absorbance at ~570 nm Solubilization->Measurement_MTT

References

Comparative Guide to the Validation of Analytical Methods for N-Acetyl-S-benzyl-D-cysteine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N-Acetyl-S-benzyl-D-cysteine in urine, a key biomarker for toluene (B28343) exposure. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive comparison of method performance based on experimental data.

Introduction

This compound, also known as S-benzylmercapturic acid (BMA), is a metabolite of toluene.[1] Its presence and concentration in urine are utilized for monitoring occupational and environmental exposure to this common solvent.[1][2] Accurate and reliable quantification of this biomarker is crucial for toxicological studies and risk assessment. The most prevalent analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3] This guide will compare key validation parameters of LC-MS/MS methods and provide a detailed experimental protocol.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the analysis of mercapturic acids, including this compound, in urine. The data is compiled from various studies to provide a representative overview.

Validation Parameter LC-MS/MS Method 1 Alternative LC-MS/MS Method Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte S-Benzylmercapturic Acid (BMA)General Mercapturic AcidsS-Benzyl-N-acetylcysteine
Limit of Detection (LOD) Approximately 0.2 ng/mL[4]Not explicitly stated0.5 ng/µL[5][6]
Limit of Quantification (LOQ) 0.5 ng/mL[4]0.01 to 3.2 µg/L[2]Not explicitly stated
Linearity Range 0.5 to 50 ng/mL[4]Not explicitly statedNot explicitly stated
Precision (RSD%) See Table 2 in source[4]0.6 to 20.9%[2]+/- 13%[5][6]
Accuracy (% Recovery) 103% (for spiked samples)[4]93.4 to 114.9%[2]94%[6]
Internal Standard Deuterated S-benzyl-d5-mercapturic acid[4]Isotope-labeled standards[2][7]Not explicitly stated

Experimental Protocols

A detailed methodology for a validated LC-MS/MS assay for this compound in urine is provided below. This protocol is based on established methods and best practices in the field.[2][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate the analyte from the urine matrix and concentrate it for analysis.

  • Procedure:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Take a 4.0 mL aliquot of the urine sample.

    • Add an internal standard solution (e.g., deuterated S-benzyl-d5-mercapturic acid) to each sample to correct for matrix effects and variations in extraction efficiency.[4]

    • Condition a C18 SPE cartridge by washing with 2 mL of acetone (B3395972) followed by equilibration with 2 mL of HPLC-grade water.[4]

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with HPLC-grade water to remove interfering substances.

    • Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., acetone or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate the analyte from other components in the prepared sample and to quantify it with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: A small volume (e.g., 8 µL) of the reconstituted sample is injected.[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for mercapturic acids.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

      • Example Transitions for BMA: m/z 252 → 123[4]

      • Example Transitions for d5-BMA (Internal Standard): m/z 257 → 128[4]

    • Optimization: Parameters such as cone voltage, collision energy, and gas flows should be optimized to achieve the best signal for the analyte and internal standard.

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound.

  • Quantification: The concentration of the analyte in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for this compound in urine.

Analytical_Method_Validation_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing & Validation Urine_Sample Urine Sample Collection Spiking Spiking with Internal Standard Urine_Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Validation_Parameters Assessment of Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Quantification->Validation_Parameters

Caption: Workflow for the analysis of this compound in urine.

Alternative Analytical Techniques

While LC-MS/MS is the most common and robust method, other techniques have been employed for the analysis of toluene metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been used for the determination of S-benzyl-N-acetylcysteine in urine.[5][6] It often requires derivatization of the analyte to increase its volatility. While sensitive, GC-MS can be more labor-intensive in terms of sample preparation compared to modern LC-MS/MS methods.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is generally less sensitive and selective than mass spectrometry-based methods.[8] For biomarkers at low concentrations in complex matrices like urine, HPLC-UV may not provide the required performance.

Conclusion

The validation of an analytical method for this compound in urine is critical for accurate biomonitoring of toluene exposure. LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy of the results by compensating for matrix effects and variability in sample preparation. The presented data and protocols provide a solid foundation for researchers to develop and validate their own analytical methods for this important biomarker.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and xenobiotic metabolism studies, the specificity of antibodies used in immunoassays is paramount. This guide provides a comparative analysis of antibody cross-reactivity with the hapten N-Acetyl-S-benzyl-D-cysteine and its analogs. The data presented here is crucial for the accurate interpretation of immunoassay results for the detection of specific mercapturic acids, which are key biomarkers of exposure to various xenobiotics.

Comparative Analysis of Antibody Cross-Reactivity

A class-selective enzyme-linked immunosorbent assay (ELISA) has been developed to detect mercapturic acids with small nonpolar S-substituents. The assay demonstrates strong recognition of S-benzylmercapturic acid (N-Acetyl-S-benzyl-L-cysteine), with varying degrees of cross-reactivity with other structurally similar mercapturic acids. The following table summarizes the 50% inhibitory concentration (IC50) values, which indicate the concentration of the analyte required to inhibit the binding of the antibody to the coating antigen by 50%. A lower IC50 value signifies higher antibody affinity.

CompoundStructureIC50 (µmol/L)[1]
S-benzylmercapturic acidN-Acetyl-S-benzyl-L-cysteine0.018
S-n-hexylmercapturic acidN-Acetyl-S-hexyl-L-cysteine0.021
S-phenylmercapturic acidN-Acetyl-S-phenyl-L-cysteine0.024
S-cyclohexylmethylmercapturic acidN-Acetyl-S-cyclohexylmethyl-L-cysteine0.042
S-(1-hydroxynaphthal-2-yl)mercapturic acidN-Acetyl-S-(1-hydroxy-2-naphthyl)-L-cysteine1.1
S-allylmercapturic acidN-Acetyl-S-allyl-L-cysteine1.7

In a separate study focused on the mercapturic acid metabolites of naphthalene (B1677914), an ELISA was developed that showed high specificity for N-acetyl-S-(1,2-dihydro-1-hydroxy-2-naphthyl)cysteine and N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthyl)cysteine. While this study did not include this compound in its cross-reactivity panel, it highlights the principle that subtle changes in the hapten structure can significantly impact antibody recognition. The antibody developed in this study did not recognize other related compounds, including the dehydrated naphthalene derivative.[2]

Experimental Protocols

The development of a sensitive and specific immunoassay for haptens like this compound involves several key steps, from hapten synthesis and immunogen preparation to the optimization of the ELISA protocol.

Hapten-Carrier Conjugate Synthesis (Immunogen Preparation)

To elicit an immune response, the small hapten molecule (this compound) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Carrier protein (KLH or BSA)

  • Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of the Hapten: Dissolve this compound in DMF. Add NHS and DCC to activate the carboxyl group of the cysteine moiety. Stir the reaction mixture at room temperature for several hours to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (KLH or BSA) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification of the Conjugate: Remove unconjugated hapten by dialysis against PBS. The resulting hapten-carrier conjugate is the immunogen used for antibody production.

Competitive ELISA Protocol

A competitive ELISA is a common format for detecting small molecules like mercapturic acids. In this assay, the free analyte in the sample competes with a labeled or coated antigen for binding to a limited amount of antibody.

Materials:

  • Microtiter plates

  • Coating antigen (e.g., this compound conjugated to a different carrier protein like ovalbumin)

  • Primary antibody (raised against the immunogen)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Sample/Standard solutions of this compound and related compounds

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition: Add a mixture of the primary antibody and either the standard or the sample to the wells. Incubate for a defined period (e.g., 1-2 hours) at room temperature. During this step, the free analyte in the sample competes with the coated antigen for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Development: Add the substrate solution to the wells and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizations

Logical Relationship of Antibody Specificity

Antibody_Specificity cluster_hapten Hapten Structure cluster_antibody Antibody Recognition N_Acetyl_S_benzyl_D_cysteine This compound High_Affinity High Affinity Binding N_Acetyl_S_benzyl_D_cysteine->High_Affinity Specific Recognition Related_Compounds Structurally Related Compounds Low_Affinity Low Affinity Binding (Cross-reactivity) Related_Compounds->Low_Affinity Structural Similarity No_Binding No Binding Related_Compounds->No_Binding Sufficient Structural Difference

Caption: Relationship between hapten structure and antibody binding affinity.

Experimental Workflow for Cross-Reactivity Assessment

ELISA_Workflow cluster_preparation Assay Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat_Plate 1. Coat Plate with Coating Antigen Wash_Block 2. Wash and Block Coat_Plate->Wash_Block Add_Ab_Analyte 3. Add Primary Antibody + (Standard or Sample) Wash_Block->Add_Ab_Analyte Add_Secondary_Ab 4. Add Enzyme-conjugated Secondary Antibody Add_Ab_Analyte->Add_Secondary_Ab Add_Substrate 5. Add Substrate Add_Secondary_Ab->Add_Substrate Read_Absorbance 6. Read Absorbance Add_Substrate->Read_Absorbance

Caption: Workflow for competitive ELISA to assess cross-reactivity.

References

The Role of Chirality in Enzymatic Assays: N-Acetyl-S-benzyl-D-cysteine as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in enzymology and drug development, the use of appropriate controls is paramount to ensure the validity and reliability of experimental data. In assays involving chiral substrates, the stereoisomer of the active compound often serves as an ideal negative control. This guide provides a comprehensive comparison of N-Acetyl-S-benzyl-D-cysteine as a negative control in enzymatic assays where its enantiomer, N-Acetyl-S-benzyl-L-cysteine, is the substrate.

The fundamental principle underlying the use of this compound as a negative control lies in the stereospecificity of enzymes. Most enzymes are chiral molecules and exhibit a high degree of selectivity for one stereoisomer of a substrate over another. This is because the three-dimensional arrangement of atoms in the enzyme's active site is precisely configured to bind and process only one enantiomer.

N-Acetyl-S-benzyl-L-cysteine: The Substrate

N-Acetyl-S-benzyl-L-cysteine is a well-established substrate for enzymes such as cysteine-S-conjugate N-acetyltransferase. This enzyme plays a crucial role in the detoxification of xenobiotics by catalyzing the N-acetylation of S-substituted L-cysteine conjugates, forming mercapturic acids which are then excreted.

This compound: The Inactive Enantiomer

In contrast, this compound, being the D-enantiomer, is generally not recognized by enzymes that are specific for L-cysteine derivatives. This inherent inactivity makes it an excellent negative control. Its inclusion in an assay helps to:

  • Confirm Enzyme Specificity: Demonstrating that the enzyme is active on the L-isomer but not the D-isomer confirms the stereospecificity of the enzyme.

  • Rule out Non-Enzymatic Reactions: Any signal observed in the presence of the D-isomer would suggest a non-enzymatic reaction or interference from the compound itself, rather than enzymatic activity.

  • Establish a Baseline: It provides a true baseline reading for the assay, representing the signal in the absence of specific enzymatic activity.

Comparison with Other Negative Controls

While this compound is an ideal negative control, other alternatives are sometimes used. The table below compares these options.

Negative ControlPrinciple of InactionAdvantagesDisadvantages
This compound Enzyme Stereospecificity Structurally and chemically identical to the substrate, differing only in chirality. Provides the most rigorous control for stereospecificity.May not be readily available or could be more expensive than other options.
No Substrate Control Absence of the molecule the enzyme acts upon.Simple to perform. Establishes the background signal of the assay components.Does not control for potential non-specific interactions or inhibitory effects of the substrate molecule itself.
Heat-Inactivated Enzyme Denaturation of the enzyme, destroying its catalytic activity.Confirms that the observed activity is due to a functional enzyme.Does not control for potential non-enzymatic reactions that might be catalyzed by the substrate at the assay temperature.
Structurally Unrelated Compound A molecule not expected to bind to the enzyme's active site.Can help identify non-specific inhibition or interference.May have its own unforeseen interactions with the assay components. Does not control for the specific stereochemistry of the reaction.

Experimental Data: Expected Outcomes

While specific experimental data for the use of this compound as a negative control is not widely published, the expected outcome is a lack of product formation. The following table illustrates the hypothetical results from an assay measuring the activity of cysteine-S-conjugate N-acetyltransferase.

ConditionSubstrateEnzyme Activity (units/mg)
Positive Control N-Acetyl-S-benzyl-L-cysteine100 ± 5
Negative Control This compound < 1 (Below Limit of Detection)
No Substrate None< 1 (Below Limit of Detection)
Heat-Inactivated Enzyme N-Acetyl-S-benzyl-L-cysteine< 1 (Below Limit of Detection)

Experimental Protocol: Cysteine-S-Conjugate N-Acetyltransferase Assay

This protocol provides a general framework for an assay where this compound would be used as a negative control.

Materials:

  • Enzyme source (e.g., microsomal fraction from liver or kidney)

  • N-Acetyl-S-benzyl-L-cysteine (substrate)

  • This compound (negative control)

  • Acetyl-CoA (co-substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Detection system (e.g., HPLC with UV detection to measure product formation)

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes.

    • Positive Control: Assay buffer, enzyme, Acetyl-CoA, and N-Acetyl-S-benzyl-L-cysteine.

    • Negative Control (Stereoisomer): Assay buffer, enzyme, Acetyl-CoA, and this compound.

    • Negative Control (No Substrate): Assay buffer, enzyme, and Acetyl-CoA.

    • Negative Control (Inactive Enzyme): Assay buffer, heat-inactivated enzyme, Acetyl-CoA, and N-Acetyl-S-benzyl-L-cysteine.

  • Initiate Reaction: Add the enzyme to start the reaction.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant by HPLC to quantify the formation of the N-acetylated product.

Logical Workflow for Utilizing a Chiral Negative Control

The following diagram illustrates the decision-making process and workflow for employing a chiral negative control in an enzymatic assay.

G cluster_0 Assay Design cluster_1 Control Selection cluster_2 Execution & Analysis cluster_3 Interpretation A Enzyme Assay with Chiral Substrate (e.g., N-Acetyl-S-benzyl-L-cysteine) B Select Appropriate Controls A->B C Positive Control: L-isomer Substrate B->C D Negative Control: D-isomer Substrate (this compound) B->D E Other Negative Controls: - No Substrate - Inactivated Enzyme B->E F Perform Enzymatic Assay C->F D->F E->F G Measure Product Formation F->G H Compare Results G->H I High activity with L-isomer, No activity with D-isomer H->I J Activity with D-isomer or No activity with L-isomer H->J K Conclusion: Enzyme is stereospecific and active I->K L Conclusion: Re-evaluate assay conditions or enzyme source J->L

Workflow for using a chiral negative control.

Signaling Pathway Context

While N-Acetyl-S-benzyl-cysteine derivatives are primarily involved in metabolic detoxification pathways rather than complex signaling cascades, the following diagram illustrates their place within the broader context of xenobiotic metabolism.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Conjugation) cluster_2 Mercapturic Acid Pathway cluster_3 Excretion Xenobiotic Xenobiotic P450 Cytochrome P450 Enzymes Xenobiotic->P450 Reactive_Metabolite Reactive Metabolite P450->Reactive_Metabolite GST Glutathione S-Transferase (GST) Reactive_Metabolite->GST GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate GGT_AP γ-Glutamyltranspeptidase & Aminopeptidases GSH_Conjugate->GGT_AP Cys_Conjugate Cysteine Conjugate (e.g., S-benzyl-L-cysteine) GGT_AP->Cys_Conjugate NAT Cysteine-S-conjugate N-acetyltransferase (NAT) Cys_Conjugate->NAT Mercapturic_Acid Mercapturic Acid (N-Acetyl-S-benzyl-L-cysteine) NAT->Mercapturic_Acid D_isomer This compound (Negative Control) NAT->D_isomer No Reaction Excretion Urinary Excretion Mercapturic_Acid->Excretion

Xenobiotic metabolism and the mercapturic acid pathway.

A Comparative Analysis of N-Acetyl-S-benzyl-D-cysteine and Other Mercapturic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-Acetyl-S-benzyl-D-cysteine and other mercapturic acids for researchers, scientists, and drug development professionals. It delves into their biochemical significance, comparative data, and the analytical methodologies employed in their study. While specific experimental data for the D-isomer of N-Acetyl-S-benzyl-cysteine is limited in publicly available literature, this guide leverages data from its widely studied L-isomer, S-benzylmercapturic acid (BMA), as a primary reference for the benzyl-substituted mercapturic acids.

Introduction to Mercapturic Acids

Mercapturic acids are N-acetyl-L-cysteine S-conjugates that represent the final products of a major detoxification pathway for a wide array of electrophilic xenobiotics and endogenous compounds.[1][2] This pathway, known as the mercapturic acid pathway, plays a crucial role in protecting the body from harmful substances by rendering them more water-soluble and facilitating their excretion, primarily in urine.[3][4] The measurement of specific mercapturic acids in urine has become a valuable tool in biomonitoring human exposure to environmental and occupational toxicants.[3][5]

This compound is a specific mercapturic acid. While most biologically relevant mercapturic acids are L-isomers due to their enzymatic synthesis from L-cysteine, the D-isomer is of interest for specific research applications, potentially including stereospecific metabolism and toxicity studies. Its L-isomer counterpart, N-acetyl-S-benzyl-L-cysteine (also known as S-benzylmercapturic acid or BMA), is a well-established biomarker for exposure to toluene (B28343).[6][7]

The Mercapturic Acid Pathway

The formation of mercapturic acids is a multi-step enzymatic process that begins with the conjugation of an electrophilic compound with glutathione (B108866) (GSH).[3]

Mercapturic_Acid_Pathway cluster_enzyme1 Xenobiotic Electrophilic Xenobiotic (R-X) GST Glutathione S-transferases (GSTs) GS_Cong Glutathione Conjugate (R-SG) GSH Glutathione (GSH) GST->GS_Cong GGT γ-Glutamyltransferase (GGT) GS_Cong->GGT CysGly_Cong Cysteinylglycine Conjugate (R-S-Cys-Gly) GGT->CysGly_Cong DP Dipeptidases CysGly_Cong->DP Cys_Cong Cysteine Conjugate (R-S-Cys) DP->Cys_Cong NAT N-Acetyltransferase (NAT) Cys_Cong->NAT MA Mercapturic Acid (N-Acetyl-S-R-Cysteine) NAT->MA Excretion Urinary Excretion MA->Excretion

Figure 1. The Mercapturic Acid Detoxification Pathway.

Comparative Physicochemical Properties

The physicochemical properties of mercapturic acids influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a comparison of N-Acetyl-S-benzyl-cysteine with other common mercapturic acids.

PropertyN-Acetyl-S-benzyl-DL-cysteineS-Phenylmercapturic Acid (SPMA)N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA)
Parent Xenobiotic TolueneBenzene (B151609)Acrylonitrile
Molecular Formula C12H15NO3S[8]C11H13NO3SC8H13NO5S
Molecular Weight 253.32 g/mol [8]239.29 g/mol 235.26 g/mol
Stereochemistry DL-isomer data presented. L-isomer is the primary biological metabolite.[8]L-isomerL-isomer
Primary Excretion Route Urine[6]Urine[9]Urine

Experimental Protocols: Analysis of Mercapturic Acids

The gold standard for the quantitative analysis of mercapturic acids in biological matrices, particularly urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Sample Preparation and LC-MS/MS Analysis Workflow

LCMS_Workflow Urine Urine Sample Collection Spike Spike with Isotopically Labeled Internal Standard (e.g., N-Acetyl-S-benzyl-d5-L-cysteine) Urine->Spike SPE Solid Phase Extraction (SPE) or Dilute-and-Shoot Spike->SPE LC Liquid Chromatography (LC) (Reversed-Phase Separation) SPE->LC MS Tandem Mass Spectrometry (MS/MS) (ESI in Negative Ion Mode) LC->MS Data Data Acquisition and Analysis (Quantification against Calibration Curve) MS->Data

Figure 2. General workflow for urinary mercapturic acid analysis.
Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices for mercapturic acid analysis.[10][11]

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

    • Take a 100 µL aliquot of the supernatant.

    • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte like N-Acetyl-S-benzyl-d5-L-cysteine).

    • Acidify the sample with 10 µL of formic acid.

    • For cleaner samples, a solid-phase extraction (SPE) step on a C18 cartridge may be employed. For high-throughput analysis, a "dilute-and-shoot" approach, where the sample is simply diluted with the mobile phase, can be used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or similar column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • Ion Transitions: These are specific to each mercapturic acid and must be optimized. For example, for N-acetylcysteine, a transition of m/z 162 -> 118 might be used.

  • Quantification:

    • A calibration curve is prepared by spiking known concentrations of the mercapturic acid standards and a fixed concentration of the internal standard into a blank matrix (e.g., synthetic urine).

    • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate a linear regression curve.

    • The concentration of the mercapturic acid in the unknown samples is then calculated from this calibration curve.

Comparative Performance as Biomarkers

Different mercapturic acids serve as biomarkers for various xenobiotics. Their utility is determined by factors such as the metabolic yield, excretion kinetics, and the specificity of the biomarker for a particular exposure.

Mercapturic AcidParent XenobioticTypical Urinary Concentrations (General Population)Notes
S-Benzylmercapturic Acid (BMA) TolueneNon-smokers: ~1.6-77.4 µg/L[6]Considered a more sensitive and specific biomarker for low-level toluene exposure compared to hippuric acid.[7]
S-Phenylmercapturic Acid (SPMA) BenzeneNon-smokers: <1 µg/g creatinine; Smokers: can be significantly higher.[12]A highly specific and sensitive biomarker for benzene exposure. The precursor, pre-S-phenylmercapturic acid, can convert to SPMA under acidic conditions, which needs to be controlled during analysis.[9]
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 1,3-ButadieneNon-smokers: ~0.5-5 ng/mLA key biomarker for exposure to 1,3-butadiene, a common environmental pollutant.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) AcrylamideVariable, dependent on dietary intake (e.g., from fried foods).A biomarker for both occupational and dietary exposure to acrylamide.

Toxicological Considerations

The formation of mercapturic acids is fundamentally a detoxification process. By conjugating with glutathione, reactive electrophiles are neutralized, preventing them from damaging critical cellular macromolecules like DNA, RNA, and proteins.[5]

  • Detoxification: The mercapturic acid pathway is a high-capacity, low-affinity system that efficiently eliminates a wide range of toxins.

  • Toxicity of Precursors: The toxicity of the parent xenobiotic is often linked to its electrophilic nature. The formation of mercapturic acids is an indicator that the body has been exposed to such potentially harmful compounds.

Conclusion

This compound is a member of the broad class of mercapturic acids. While its L-isomer, S-benzylmercapturic acid, is a well-characterized and valuable biomarker for toluene exposure, data on the D-isomer is scarce. The comparative analysis with other mercapturic acids reveals common principles in their formation, analysis, and role in detoxification. For researchers in toxicology and drug development, understanding the nuances of the mercapturic acid pathway and the analytical methods for their detection is crucial for assessing exposure to xenobiotics and for elucidating metabolic pathways. Future studies on the stereospecific metabolism and biological activity of D-isomers of mercapturic acids will be valuable in expanding our understanding of xenobiotic disposition.

References

Navigating the Analytical Maze: An Inter-laboratory Perspective on N-Acetyl-S-benzyl-cysteine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. N-Acetyl-S-benzyl-D-cysteine, a mercapturic acid and a key indicator of exposure to certain xenobiotics, is no exception. This guide provides a comparative overview of analytical methodologies for its measurement, drawing upon data from various validation studies to offer a glimpse into the expected performance of these techniques across different laboratory settings.

While a formal inter-laboratory validation study for this compound was not identified in the public domain, this guide synthesizes data from several robust single-laboratory validation studies for the closely related and more commonly measured enantiomer, S-benzylmercapturic acid (S-BMA). The analytical principles and expected performance are largely translatable to the D-enantiomer. The primary analytical technique for the quantification of these compounds in biological matrices, such as urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of LC-MS/MS Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for the analysis of S-benzylmercapturic acid in urine. These single-laboratory validation data provide a benchmark for what can be expected in terms of accuracy, precision, and sensitivity.

Performance Metric Method 1 Method 2 Method 3
Analyte S-benzylmercapturic acid (S-BMA)S-benzylmercapturic acid (S-BMA)S-benzylmercapturic acid (S-BMA)
Linearity Range 0.5–120.0 µg/L[1]0.5 to 50 ng/mLNot explicitly stated
Correlation Coefficient (r²) 0.999[1]>0.990.999[1]
Limit of Quantification (LOQ) 0.5 µg/L[1]0.5 ng/mLNot explicitly stated
Mean Recovery 97.56%[1]99 to 110%103%
Intra-run Precision (%RSD) 2.32–2.95%[1]<5.3%2.32-2.95%[1]
Inter-run Precision (%RSD) 2.24–4.97%[1]Not explicitly stated2.24-4.97%[1]

In-Depth Look at Experimental Protocols

The successful implementation of these analytical methods hinges on meticulous adherence to validated experimental protocols. Below are the detailed methodologies employed in the cited studies.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is a robust and widely used technique for the quantification of mercapturic acids.

  • Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.

  • Chromatography: A reversed-phase C18 column is typically used for chromatographic separation.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample spe Solid-Phase Extraction (SPE) urine->spe Loading elution Elution spe->elution Washing & Elution hplc HPLC Separation (C18 Column) elution->hplc msms Tandem MS Detection (ESI, Negative Ion Mode) hplc->msms quant Quantification msms->quant

A generalized workflow for the LC-MS/MS analysis of N-Acetyl-S-benzyl-cysteine.
Signaling Pathway of Mercapturic Acid Formation

The measurement of N-Acetyl-S-benzyl-cysteine is significant because it is a downstream metabolite in the detoxification pathway of electrophilic compounds. Understanding this pathway is crucial for interpreting the results of its measurement.

Xenobiotic Electrophilic Xenobiotic Conjugate Glutathione Conjugate Xenobiotic->Conjugate Conjugation GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-transferase (GST) GST->Conjugate Cys_Conjugate Cysteine Conjugate Conjugate->Cys_Conjugate Hydrolysis GGT γ-Glutamyltranspeptidase GGT->Conjugate Dipeptidase Dipeptidase Dipeptidase->Cys_Conjugate MA Mercapturic Acid (e.g., N-Acetyl-S-benzyl-cysteine) Cys_Conjugate->MA Acetylation NAT N-Acetyltransferase NAT->Cys_Conjugate Excretion Urinary Excretion MA->Excretion

The metabolic pathway leading to the formation and excretion of mercapturic acids.

Conclusion

The available data from single-laboratory validations demonstrate that LC-MS/MS methods are highly suitable for the sensitive and accurate quantification of S-benzylmercapturic acid, and by extension, this compound. While the absence of a formal inter-laboratory study highlights a gap in the standardization of this specific biomarker analysis, the presented data provides a strong foundation for laboratories aiming to develop and validate their own methods. Adherence to rigorous validation protocols, including the use of appropriate internal standards and quality control materials, is essential to ensure the reliability and comparability of results across different research and development settings. Future inter-laboratory comparison studies would be invaluable in establishing consensus methods and reference ranges for this important biomarker.

References

N-Acetyl-S-benzyl-cysteine as a Specific Biomarker for Chemical Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid (SBMA), with traditional biomarkers for specific chemical exposures, primarily focusing on toluene (B28343). The information presented herein is supported by experimental data to aid in the selection of the most appropriate biomarker for research and occupational health monitoring. The specificity of the D-cysteine enantiomer is also addressed.

Overview of Biomarkers for Toluene Exposure

Exposure to toluene, a widely used industrial solvent, is traditionally monitored by measuring urinary metabolites such as hippuric acid and o-cresol (B1677501). However, the specificity of these markers is often compromised by dietary and other environmental factors. N-Acetyl-S-benzyl-L-cysteine has emerged as a highly specific and sensitive biomarker for toluene exposure, particularly at low levels.

Comparative Analysis of Toluene Biomarkers

The performance of N-Acetyl-S-benzyl-L-cysteine (SBMA) as a biomarker for toluene exposure has been evaluated against hippuric acid and o-cresol in several studies. The key advantages of SBMA lie in its high specificity and sensitivity.

Quantitative Data Comparison

The following table summarizes the quantitative data from studies comparing the correlation of urinary biomarker concentrations with toluene levels in the air.

BiomarkerCorrelation Coefficient (r) with Toluene in AirDetection Limit in Unexposed IndividualsMinimum Toluene Exposure for DetectionKey Limitations
N-Acetyl-S-benzyl-L-cysteine (SBMA) 0.7[1][2]Below detection limit (e.g., < 0.2 µg/L)[1][3]< 1 ppm[1][3]Minor metabolic pathway
Hippuric Acid 0.6[1]Substantial background levels (e.g., 239 mg/L)[1][3]~35-50 ppm[1][3][4]Influenced by diet (benzoate consumption)[3]
o-Cresol 0.6[1]Detectable background levels (e.g., 32 µg/L)[1][3]~3 ppm[1][3]Influenced by smoking[5]

Specificity of N-Acetyl-S-benzyl-cysteine

Toluene Exposure

N-Acetyl-S-benzyl-L-cysteine is a minor metabolite of toluene, formed through the mercapturic acid pathway. Its high specificity stems from the fact that it is not naturally present in the body and its formation is directly linked to the metabolism of toluene. Unlike hippuric acid, which can be derived from dietary sources such as benzoic acid used as a food preservative, SBMA levels are not confounded by diet. Furthermore, while o-cresol is a metabolite of toluene, it can also be present in the urine of unexposed individuals, and its levels can be influenced by smoking. The absence of SBMA in the urine of unexposed individuals makes it a superior biomarker for confirming toluene exposure, especially at low concentrations[1][3].

Benzyl (B1604629) Chloride Exposure

It is crucial to note that N-Acetyl-S-benzyl-L-cysteine is also a major metabolite of benzyl chloride[6][7]. Benzyl chloride is a chemical intermediate used in the synthesis of various products[8][9]. Therefore, the presence of urinary SBMA is indicative of exposure to either toluene or benzyl chloride. Differentiating between these exposures would require additional information, such as the presence of other specific metabolites of toluene (e.g., S-p-toluylmercapturic acid) or a detailed exposure history of the individual.

The D-cysteine Enantiomer

The naturally occurring enantiomer of cysteine is the L-form. Consequently, the metabolic pathways in humans and other mammals exclusively produce N-Acetyl-S-benzyl-L -cysteine following exposure to toluene or benzyl chloride. The D-cysteine form, N-Acetyl-S-benzyl-D-cysteine, is a synthetic compound available for research purposes and is not a biomarker of in vivo exposure[10][11]. Studies have shown that N-acetyl-D-cysteine is not deacetylated in the same manner as the L-isomer in vivo, which further supports that it is not a part of the natural metabolic pathway[12].

Metabolic Pathways and Experimental Workflow

Metabolic Pathway of Toluene and Benzyl Chloride

The formation of N-Acetyl-S-benzyl-L-cysteine from toluene and benzyl chloride involves the mercapturic acid pathway, a major route for the detoxification of xenobiotics.

cluster_toluene Toluene Metabolism cluster_benzyl_chloride Benzyl Chloride Metabolism cluster_common_pathway Common Mercapturic Acid Pathway Toluene Toluene BenzylAlcohol Benzyl Alcohol Toluene->BenzylAlcohol CYP450 o_Cresol o-, m-, p-Cresol (Minor Metabolites) Toluene->o_Cresol Ring Oxidation (Minor Pathway) BenzoicAcid Benzoic Acid BenzylAlcohol->BenzoicAcid ADH/ALDH BenzylAlcohol->Glutathione_Conj_T Sulfonation & Glutathione Conjugation HippuricAcid Hippuric Acid (Major Metabolite) BenzoicAcid->HippuricAcid Glycine Conjugation Cysteine_Conj S-benzyl-L-cysteine BenzylChloride Benzyl Chloride BenzylChloride->Glutathione_Conj_BC Direct Glutathione Conjugation (GST) Glutathione_Conj_BC->Cysteine_Conj γ-glutamyl- transferase, dipeptidase SBMA N-Acetyl-S-benzyl-L-cysteine (SBMA) Cysteine_Conj->SBMA N-acetyltransferase cluster_workflow Biomarker Analysis Workflow start Urine Sample Collection prep Sample Preparation (e.g., Solid-Phase Extraction) start->prep analysis LC-MS/MS or GC-MS Analysis prep->analysis quant Quantification (using internal standards) analysis->quant end Data Interpretation & Exposure Assessment quant->end

References

Assessing the Purity of Synthetic N-Acetyl-S-benzyl-D-cysteine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and chiral purity of synthetic N-Acetyl-S-benzyl-D-cysteine. This compound is a mercapturic acid derivative utilized as a biomarker for exposure to toluene (B28343).[1][2] Ensuring its purity is critical for accurate toxicological studies and potential diagnostic applications. This document outlines key analytical techniques, their comparative performance, potential impurities, and detailed experimental protocols.

Alternatives in Toluene Exposure Biomarkering

While this compound is a specific and sensitive biomarker, other metabolites are also used to assess toluene exposure. The primary alternatives include hippuric acid and o-cresol (B1677501).[1] However, studies have shown that this compound (benzylmercapturic acid or BMA) offers superior sensitivity and a stronger correlation with toluene exposure levels, especially at low concentrations.[1][2]

Table 1: Comparison of Toluene Exposure Biomarkers

BiomarkerAdvantagesDisadvantagesTypical Method of Analysis
This compound (BMA) High specificity and sensitivity, strong correlation with toluene exposure.[1][2]More complex analytical methods required.HPLC-MS/MS, GC-MS
Hippuric Acid Well-established biomarker, simpler analytical methods.Lower specificity, can be influenced by diet.[1]HPLC-UV
o-Cresol Relatively simple analysis.Lower sensitivity compared to BMA.[1]GC-FID, HPLC-UV

Analytical Methodologies for Purity Assessment

The purity of synthetic this compound is assessed through a combination of chromatographic and spectroscopic techniques to determine both the presence of chemical impurities and the enantiomeric excess of the D-enantiomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity. For this compound, both reversed-phase and chiral HPLC methods are essential.

Reversed-Phase HPLC (RP-HPLC) is employed to separate the target compound from process-related impurities and degradation products.

Chiral HPLC is critical for separating the D- and L-enantiomers, ensuring the stereochemical purity of the synthetic product. Polysaccharide-based chiral stationary phases are often effective for this separation.

Table 2: Comparative Performance of HPLC Methods for Purity Assessment

ParameterReversed-Phase HPLC-UVChiral HPLC-UVHPLC-MS/MS
Limit of Detection (LoD) ~0.1 µg/mL~0.1 µg/mL0.30 to 0.40 µg/L[3]
Limit of Quantification (LoQ) ~0.3 µg/mL~0.3 µg/mL~1.0 µg/L
Linearity (r²) >0.999>0.999>0.99
Precision (%RSD) <2%<2%<5%
Primary Application Chemical PurityEnantiomeric PurityHigh-sensitivity quantification in biological matrices
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment (qNMR). ¹H NMR can identify and quantify the main compound and any impurities containing protons.

Potential Impurities in Synthetic this compound

Impurities can originate from starting materials, side reactions during synthesis, or degradation.

Table 3: Potential Impurities and their Origin

ImpurityPotential OriginRecommended Analytical Method
N-Acetyl-S-benzyl-L-cysteine Use of racemic or L-cysteine starting material.Chiral HPLC
D-Cysteine / L-Cysteine Incomplete reaction or degradation.[4]HPLC, GC-MS (after derivatization)
N,N'-Diacetyl-D-cystine Oxidative dimerization of the product.[4]RP-HPLC
Benzyl Bromide / Benzyl Alcohol Unreacted starting materials or byproducts.GC-MS
Over-acetylated byproducts (e.g., N,S-diacetyl-D-cysteine) Non-selective acetylation.[4]RP-HPLC, HPLC-MS/MS

Experimental Protocols

RP-HPLC-UV Method for Chemical Purity
  • Column: C18, 4.6 x 150 mm, 3 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Chiral HPLC-UV Method for Enantiomeric Purity
  • Column: Polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of a polar modifier like ethanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

GC-MS Method for Impurity Profiling (after derivatization)
  • Derivatization: Silylation is a common method for derivatizing amino acid derivatives. A typical procedure involves reacting the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent at an elevated temperature.[5]

  • GC Conditions:

    • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector: Split/splitless, 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

¹H NMR for Structural Confirmation and Purity
  • Solvent: Deuterated methanol (B129727) (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃).

  • Concentration: 5-10 mg/mL.

  • Instrument: 400 MHz or higher.

  • Analysis: The spectrum should be integrated to determine the relative amounts of the main compound and any detectable impurities. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Visualizing Workflows and Pathways

Purity_Assessment_Workflow cluster_synthesis Synthetic this compound cluster_analysis Purity Assessment cluster_results Results Raw_Material Raw Material RP_HPLC RP-HPLC for Chemical Purity Raw_Material->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Raw_Material->Chiral_HPLC GC_MS GC-MS for Volatile Impurities Raw_Material->GC_MS NMR NMR for Structural Confirmation & qNMR Raw_Material->NMR Purity_Data Chemical Purity (%) RP_HPLC->Purity_Data Enantiomeric_Excess Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Excess Impurity_Profile Impurity Profile GC_MS->Impurity_Profile Structural_Verification Structural Verification NMR->Structural_Verification

Purity Assessment Workflow for this compound.

Mercapturic_Acid_Pathway Toluene Toluene Epoxide Electrophilic Intermediate (e.g., Benzyl Halide) Toluene->Epoxide Metabolism GSH_Conjugate Glutathione Conjugate Epoxide->GSH_Conjugate + Glutathione (GST catalyzed) CysGly_Conjugate Cysteinylglycine Conjugate GSH_Conjugate->CysGly_Conjugate - Glutamate Cys_Conjugate Cysteine Conjugate CysGly_Conjugate->Cys_Conjugate - Glycine Mercapturic_Acid N-Acetyl-S-benzyl-cysteine (Mercapturic Acid) Cys_Conjugate->Mercapturic_Acid N-acetylation Excretion Urinary Excretion Mercapturic_Acid->Excretion

References

Benchmarking N-Acetyl-S-benzyl-D-cysteine analytical methods against established standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for N-Acetyl-S-benzyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established analytical methods for the quantification of this compound, a key biomarker in toxicological studies and drug metabolism research. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are benchmarked against each other, with supporting data from validated methods for the closely related S-benzylmercapturic acid (the L-cysteine stereoisomer). Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a critical tool for structural elucidation.

Data Presentation: A Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance metrics for HPLC, LC-MS/MS, and GC-MS based on established methods for similar analytes.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (Correlation Coefficient, r²)Key AdvantagesKey Disadvantages
HPLC-UV ~1 µg/mL~3 µg/mL>0.99Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods.
LC-MS/MS ~0.2 ng/mL[1]~0.5 ng/mL>0.99[2]High sensitivity, high selectivity, suitable for complex matrices.[1][3][4]Higher equipment and operational costs.
GC-MS Low-ppb levels[5][6]Low-ppb levels>0.99High chromatographic resolution, excellent for volatile compounds.Requires derivatization, potentially complex sample preparation.[7]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated protocols are essential for reproducible and reliable results. Below are representative methodologies for each of the key analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively simple matrices.

  • Sample Preparation:

    • For urine samples, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[1]

    • Use a C18 SPE cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the pre-treated urine sample.

    • Wash the cartridge with water to remove salts.

    • Elute the analyte with methanol or acetonitrile (B52724).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 215 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for analyzing trace levels of this compound in complex biological matrices like plasma and urine.[3][4]

  • Sample Preparation:

    • Perform solid-phase extraction as described for the HPLC-UV method.[1][2]

    • For plasma samples, protein precipitation with a cold organic solvent (e.g., acetonitrile) is necessary prior to SPE.

  • LC Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-H]⁻ (e.g., m/z 252.1 for S-benzylmercapturic acid).

    • Product Ions: Monitor for specific fragment ions to ensure selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is required to increase its volatility.

  • Sample Preparation and Derivatization:

    • Perform solid-phase extraction as previously described.[5][6]

    • The dried extract must be derivatized. A common method is methylation using diazomethane (B1218177) or a similar reagent to convert the carboxylic acid to its methyl ester.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not typically used for routine quantification due to lower sensitivity, NMR is an indispensable tool for the definitive structural elucidation of this compound and its metabolites.[9][10][11]

  • Sample Preparation:

    • The analyte must be isolated and purified, often using preparative HPLC.

    • The purified sample is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD).

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.[10]

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Biological Sample (Urine/Plasma) spe Solid-Phase Extraction (SPE) start->spe derivatization Derivatization (for GC-MS) spe->derivatization GC-MS Path reconstitution Reconstitution spe->reconstitution HPLC/LC-MS Path derivatization->reconstitution hplc HPLC-UV reconstitution->hplc lcms LC-MS/MS reconstitution->lcms gcms GC-MS reconstitution->gcms quant Quantification hplc->quant lcms->quant gcms->quant report Reporting quant->report

General analytical workflow for this compound.

cluster_pathway Metabolic Pathway of Toluene (B28343) to S-Benzylmercapturic Acid Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol CYP450 Benzyl_Glutathione S-Benzylglutathione Toluene->Benzyl_Glutathione GST (Minor Pathway) Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde ADH Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid ALDH Hippuric_Acid Hippuric Acid (Major Metabolite) Benzoic_Acid->Hippuric_Acid Glycine Conjugation Benzyl_Cysteine S-Benzylcysteine Benzyl_Glutathione->Benzyl_Cysteine SBMA S-Benzylmercapturic Acid (N-Acetyl-S-benzyl-L-cysteine) Benzyl_Cysteine->SBMA N-Acetyltransferase

Metabolic activation and detoxification pathway leading to S-benzylmercapturic acid.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Acetyl-S-benzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Acetyl-S-benzyl-D-cysteine, a crucial aspect of maintaining a safe and compliant laboratory environment. Adherence to these protocols minimizes risks and prevents environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). The primary hazards associated with this compound are skin and eye irritation.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from accidental spills.

In the event of exposure, consult the Safety Data Sheet (SDS) for specific first-aid measures.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural plan based on standard laboratory safety practices.

Step 1: Waste Identification and Classification

  • Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system.[1]

  • Classify as Chemical Waste: Treat all quantities of this compound, including unused product, contaminated materials, and rinsate, as chemical waste.

  • Consult Local Regulations: Your institution's Environmental Health and Safety (EHS) office or equivalent authority must be consulted to determine the specific hazardous waste classification under local and national regulations.

Step 2: Waste Segregation and Collection

  • Use a Designated Waste Container: Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.

  • Avoid Mixing Waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.[2] Incompatible chemicals can react dangerously.

  • Container Integrity: Ensure the waste container is made of a material compatible with the chemical and is in good condition to prevent leaks.

Step 3: Labeling and Storage

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by local regulations) and the full chemical name: "this compound".[3]

  • Identify All Components: If the waste is a solution, list all components and their approximate percentages.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3][4] This area should be away from general lab traffic and incompatible materials.

Step 4: Arranging for Final Disposal

  • Contact Your EHS Office: When the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS office to arrange for pickup.[2][3]

  • Licensed Disposal Company: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which typically involves incineration or other approved methods.[1]

  • Maintain Records: Keep a detailed log of all chemical waste generated and disposed of, as required by your institution and regulatory agencies.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated PPE and Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in the designated solid chemical waste container.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After thorough cleaning, deface the original label and dispose of the container as regular trash or recycle according to your institution's policies.[2]

Hazard Data Summary

For quick reference, the known hazards of N-Acetyl-S-benzyl-L-cysteine (the common enantiomer) are summarized below. It is prudent to assume the D-cysteine variant presents similar risks.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.GHS07 (Exclamation Mark)P280: Wear protective gloves.
Eye Irritation (Category 2)Causes serious eye irritation.GHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Sensitisation (Category 1)May cause an allergic skin reaction.GHS07 (Exclamation Mark)H317: May cause an allergic skin reaction.

Data sourced from Safety Data Sheets for N-Acetyl-S-benzyl-L-cysteine.

Experimental Protocols

This document provides operational and disposal plans. For detailed methodologies of specific experiments using this compound, please refer to your laboratory's standard operating procedures (SOPs) and the relevant scientific literature.

Disposal Decision Workflow

Disposal_Workflow start Start: this compound to be disposed is_sewer Is drain disposal permissible? start->is_sewer no_sewer No. Do not pour down drain. is_sewer->no_sewer No collect_waste Collect in a designated, compatible waste container. no_sewer->collect_waste label_container Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Date collect_waste->label_container store_safely Store container in a designated Satellite Accumulation Area. label_container->store_safely contact_ehs Container full or storage time limit reached? store_safely->contact_ehs contact_ehs->store_safely No arrange_pickup Contact Environmental Health & Safety (EHS) for professional disposal. contact_ehs->arrange_pickup Yes end End: Waste properly managed. arrange_pickup->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-S-benzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetyl-S-benzyl-D-cysteine, a crucial compound in various research applications. Adherence to these protocols will minimize risks and ensure proper disposal, fostering a secure and efficient workflow.

This compound is a derivative of the amino acid cysteine. While comprehensive toxicological properties have not been fully investigated, it is known to cause skin and eye irritation and may lead to an allergic skin reaction.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are critical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/FaceSafety glasses with side-shields or chemical safety gogglesOSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4]
SkinChemical-resistant gloves (e.g., nitrile rubber)EN 374
BodyLaboratory coat or appropriate protective clothing---
RespiratoryNIOSH/MSHA approved respirator (if ventilation is inadequate or dust is generated)OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149[3]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that the ventilation system (e.g., fume hood) is functioning correctly.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Work within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

    • Avoid generating dust when handling the solid form.[3][4]

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the compound.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]

    • Clean the work surface and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging : Handle contaminated packaging in the same way as the substance itself.[6]

  • General Guidance : Do not let the product enter drains.[1][2] All disposal practices must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep Preparation handling Handling post_handling Post-Handling disposal Disposal prep_area Clean Work Area check_safety Check Safety Equipment prep_area->check_safety check_vent Verify Ventilation check_safety->check_vent don_ppe Don PPE check_vent->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood avoid_dust Avoid Dust Generation work_in_hood->avoid_dust use_tools Use Proper Tools avoid_dust->use_tools keep_closed Keep Container Closed use_tools->keep_closed wash_hands Wash Hands keep_closed->wash_hands clean_area Clean Work Area & Equipment wash_hands->clean_area remove_ppe Remove & Store/Dispose of PPE clean_area->remove_ppe dispose_chem Dispose of Chemical Waste remove_ppe->dispose_chem dispose_pack Dispose of Contaminated Packaging dispose_chem->dispose_pack follow_regs Follow Regulations dispose_pack->follow_regs

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-S-benzyl-D-cysteine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-S-benzyl-D-cysteine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.